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  • Product: Ethyl 2-(methylamino)octanoate

Core Science & Biosynthesis

Foundational

Ethyl 2-(methylamino)octanoate: Chemical Structure, Physical Properties, and Applications in Peptidomimetics

Executive Summary As drug development increasingly ventures into the "beyond Rule of 5" (bRo5) chemical space, unnatural amino acids have become indispensable building blocks. Ethyl 2-(methylamino)octanoate is a highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly ventures into the "beyond Rule of 5" (bRo5) chemical space, unnatural amino acids have become indispensable building blocks. Ethyl 2-(methylamino)octanoate is a highly specialized, synthetically modified lipo-amino acid ester. By combining an aliphatic octanoyl chain, an N-methylated amine, and an ethyl ester, this molecule serves as a versatile synthon for developing membrane-anchoring peptidomimetics, lipopeptides, and prodrugs. This technical guide details its structural causality, physical properties, and self-validating synthetic protocols.

Chemical Identity and Structural Elucidation

Ethyl 2-(methylamino)octanoate is the ethyl ester of N-methyl-2-aminooctanoic acid. Its architecture is deliberately designed to modulate three critical pharmacokinetic parameters: lipophilicity, proteolytic stability, and hydrogen-bond masking.

  • The Aliphatic Tail: The six-carbon chain extending from the alpha-carbon provides a hydrophobic anchor, essential for lipid bilayer partitioning.

  • The N-Methyl Group: N-methylation of the alpha-amine eliminates a hydrogen bond donor (HBD), significantly reducing the desolvation energy required for membrane permeation.

  • The Ethyl Ester: Esterification neutralizes the anionic carboxylate, functioning as a lipophilic prodrug moiety that can be cleaved by intracellular esterases.

Physical and Chemical Properties

Because ethyl 2-(methylamino)octanoate is a specialized intermediate, its macroscopic physical properties align with those of medium-chain N-alkylated amino acid esters. The quantitative data is summarized below for rapid comparative analysis.

PropertyValue
IUPAC Name Ethyl 2-(methylamino)octanoate
CAS Registry Number 1218398-72-1 1
Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol 1
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in H2O
Estimated LogP 2.8 – 3.2 (Highly lipophilic)
Storage Conditions 2-8 °C, inert atmosphere (Argon/N2) to prevent amine oxidation

Pharmacological Significance: The Role of N-Methylation and Lipidation

Causality in N-Methylation: In peptide drug design, poor cellular permeability and rapid proteolytic degradation are primary bottlenecks. Backbone N-methylation is a proven strategy to overcome these limitations. By replacing the amide/amine proton with a methyl group, the molecule undergoes a reduction in polar surface area (PSA) and loses a hydrogen bond donor. This stereochemical alteration not only facilitates passive transcellular diffusion across the hydrophobic lipid bilayer but also introduces steric hindrance that shields adjacent peptide bonds from enzymatic cleavage by exopeptidases 2.

Causality in Lipidation: The integration of an octanoyl (C8) backbone provides a critical lipid anchor. In the context of lipopeptide antibiotics and membrane-targeting therapeutics, the length of the lipid tail dictates the equilibrium between bound and free drug in the presence of serum proteins. An aliphatic chain of this length is optimized to insert into the lipid tail core of the bacterial or mammalian membrane without causing non-specific detergent-like toxicity 3.

SPR Core Ethyl 2-(methylamino)octanoate Tail C6 Hydrophobic Tail Core->Tail NMet N-Methyl Group Core->NMet Est Ethyl Ester Core->Est Prop1 Membrane Anchoring & Lipophilicity Tail->Prop1 Prop2 Proteolytic Resistance & Conformational Rigidity NMet->Prop2 Prop3 Prodrug Masking & Cellular Penetration Est->Prop3

Pharmacological impact of structural domains in ethyl 2-(methylamino)octanoate.

Synthesis and Purification Workflows

To ensure high yield and strict regioselectivity, the synthesis of ethyl 2-(methylamino)octanoate is executed via a three-step sequence starting from octanoic acid.

Synthesis A Octanoic Acid B 2-Bromooctanoic Acid A->B Br2, PBr3 (HVZ Reaction) C 2-(Methylamino)octanoic Acid B->C CH3NH2 Nucleophilic Sub. D Ethyl 2-(methylamino)octanoate C->D EtOH, SOCl2 Esterification

Three-step synthetic workflow for ethyl 2-(methylamino)octanoate.

Step 1: Hell-Volhard-Zelinsky (HVZ) α-Bromination

Rationale: Direct halogenation of carboxylic acids is sluggish. The HVZ reaction utilizes Phosphorus Tribromide (PBr₃) to convert octanoic acid into octanoyl bromide. The acyl bromide readily enolizes, and the nucleophilic enol attacks molecular bromine (Br₂) to form 2-bromooctanoyl bromide, which is subsequently hydrolyzed to 2-bromooctanoic acid 4.

  • Charge a dry, argon-purged flask with octanoic acid (1.0 eq) and a catalytic amount of PBr₃ (0.1 eq).

  • Heat to 80 °C and add Br₂ (1.1 eq) dropwise over 2 hours.

  • Quench with H₂O (carefully, to hydrolyze the acyl bromide) and extract with dichloromethane (DCM).

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

Step 2: Nucleophilic Substitution (Amination)

Rationale: The α-bromo group is highly susceptible to SN2 displacement. Using a large excess of methylamine prevents over-alkylation (the formation of tertiary amines or quaternary ammonium salts).

  • Dissolve 2-bromooctanoic acid in THF.

  • Add a 40% aqueous solution of methylamine (10.0 eq) at 0 °C.

  • Stir at room temperature for 24 hours.

  • Evaporate the volatiles, acidify to pH 6 to precipitate the zwitterionic 2-(methylamino)octanoic acid, and filter.

Step 3: Fischer Esterification

Rationale: Thionyl chloride (SOCl₂) reacts with ethanol to generate anhydrous HCl in situ, which acts as a potent catalyst for the esterification while simultaneously driving the reaction forward by dehydrating the intermediate.

  • Suspend 2-(methylamino)octanoic acid in absolute ethanol (0.5 M).

  • Cool to 0 °C and add SOCl₂ (2.0 eq) dropwise.

  • Reflux the mixture for 12 hours.

  • Concentrate the mixture, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

  • Purify via silica gel chromatography (DCM:MeOH 95:5) to yield the pure ethyl 2-(methylamino)octanoate.

Analytical Characterization (Self-Validating Protocol)

To establish trustworthiness, the synthesized compound must be validated through a tripartite analytical system:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact molecular weight. The target mass is 201.31 g/mol . In positive ESI mode, the [M+H]+ peak must appear at m/z 202.3.

  • 1H-NMR (Proton Nuclear Magnetic Resonance, CDCl₃):

    • A triplet at ~0.88 ppm (3H) confirms the terminal methyl of the octyl chain.

    • A singlet at ~2.35 ppm (3H) confirms the N-methyl group.

    • A quartet at ~4.15 ppm (2H) and a triplet at ~1.25 ppm (3H) confirm the ethyl ester moiety.

  • HPLC (High-Performance Liquid Chromatography): Ensures >95% purity. Run on a C18 reverse-phase column using a water/acetonitrile gradient (with 0.1% TFA). A single sharp peak validates the absence of unreacted starting materials or over-alkylated byproducts.

References

  • Sigma-Aldrich. "Ethyl 2 octanoate Product Catalog (CAS 1218398-72-1)". Sigma-Aldrich.
  • Wang, Y. et al. "Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool". PubMed Central (PMC).
  • Smith, P. A. et al. "Lipid Tales: Optimizing Arylomycin Membrane Anchors". PubMed Central (PMC).
  • Grokipedia. "2-Bromobutyric acid - Hell-Volhard-Zelinsky halogenation". Grokipedia.

Sources

Exploratory

1H and 13C NMR spectrum reference data for ethyl 2-(methylamino)octanoate

An in-depth technical analysis of the nuclear magnetic resonance (NMR) spectral characteristics of ethyl 2-(methylamino)octanoate. Ethyl 2-(methylamino)octanoate: Comprehensive 1 H and 13 C NMR Spectral Reference and Cha...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the nuclear magnetic resonance (NMR) spectral characteristics of ethyl 2-(methylamino)octanoate.

Ethyl 2-(methylamino)octanoate: Comprehensive 1 H and 13 C NMR Spectral Reference and Characterization Guide

Executive Summary

Ethyl 2-(methylamino)octanoate (CAS 1218398-72-1)[1] is an α -amino acid ester derivative characterized by an eight-carbon aliphatic backbone, an ethyl ester moiety, and a secondary N -methylamine group. Compounds of this class are critical intermediates in the synthesis of modified peptides, lipid nanoparticles (LNPs), and active pharmaceutical ingredients (APIs). Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for ensuring molecular integrity during drug development. This whitepaper provides a rigorously derived, self-validating framework for the 1 H and 13 C NMR assignments of ethyl 2-(methylamino)octanoate, grounded in empirical spectroscopic principles and mechanistic causality.

Synthesis Workflow and Mechanistic Causality

To understand the impurity profile and expected spectral baseline of the target molecule, one must first understand its synthetic origin. The synthesis of ethyl 2-(methylamino)octanoate typically proceeds via an SN​2 nucleophilic substitution[2][3].

Causality in Experimental Design: Ethyl 2-bromooctanoate acts as the electrophile. Methylamine is introduced in significant molar excess. This excess serves a dual purpose: it acts as a proton scavenger for the liberated hydrobromic acid (forming methylamine hydrobromide) and kinetically suppresses over-alkylation, preventing the formation of unwanted tertiary amines. The reaction is typically conducted in a polar aprotic solvent like tetrahydrofuran (THF) at room temperature. THF is chosen because it minimizes hydrogen bonding with the nucleophile, thereby maintaining the high nucleophilicity of methylamine and accelerating the SN​2 displacement.

SynthesisWorkflow A Ethyl 2-bromooctanoate (Precursor) B Methylamine (Excess) Solvent: THF Temp: 25°C A->B SN2 Nucleophilic Substitution C Ethyl 2-(methylamino)octanoate (Target Compound) B->C Aqueous Workup & Purification

Figure 1. Synthesis workflow for ethyl 2-(methylamino)octanoate via SN2 substitution.

NMR Spectroscopy Fundamentals: Causality in Chemical Shifts

The chemical shifts in α -amino acid esters are dictated by the competing inductive effects of the ester oxygen and the amine nitrogen[4][5].

The 1 H NMR spectrum is dominated by the deshielding effects of these heteroatoms. The α -proton (C2-H) is positioned directly between the electron-withdrawing carbonyl group and the electronegative nitrogen atom. This dual inductive effect significantly depletes the local electron density around the nucleus. Consequently, the nucleus experiences less magnetic shielding, requiring a lower applied magnetic field to achieve resonance, which shifts the signal downfield to approximately 3.15 ppm[4][6]. In contrast, the terminal methyl group of the octanoate chain (C8-H 3​ ) is isolated from these inductive effects, resonating upfield at ~0.88 ppm, typical of unperturbed aliphatic systems.

NMR_Logic Core Ethyl 2-(methylamino)octanoate Structural Domains Ester Ethyl Ester (-COOCH2CH3) Core->Ester Alpha Alpha Carbon (-CH-) Core->Alpha Chain Aliphatic Chain (-(CH2)5CH3) Core->Chain Amine N-Methyl Group (-NHCH3) Core->Amine H_Ester 1H: ~4.15 ppm (q) 13C: ~60.5 ppm Ester->H_Ester H_Alpha 1H: ~3.15 ppm (t) 13C: ~63.0 ppm Alpha->H_Alpha H_Chain 1H: ~0.88-1.60 ppm (m) 13C: ~14-33 ppm Chain->H_Chain H_Amine 1H: ~2.35 ppm (s) 13C: ~34.5 ppm Amine->H_Amine

Figure 2. Logical mapping of structural domains to expected NMR chemical shift regions.

Quantitative Spectral Data

1 H NMR Reference Data (400 MHz, CDCl 3​ )

The following table summarizes the expected proton resonances, derived from the empirical behavior of N -methylated α -amino acid esters[5][6].

PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Mechanistic Rationale
O-CH 2​ (Ester)4.15Quartet (q)2H7.1Strongly deshielded by the adjacent ester oxygen atom.
α -CH (C2)3.15Triplet (t)1H7.0Deshielded by combined inductive effects of C=O and N-CH 3​ .
N-CH 3​ 2.35Singlet (s)3H-Deshielded directly by the electronegative nitrogen atom.
NH (Amine)1.50 - 2.00Broad Singlet (br s)1H-Variable shift due to hydrogen bonding; exchanges with D 2​ O.
β -CH 2​ (C3)1.60Multiplet (m)2H-Mildly deshielded by proximity to the α -chiral center.
C4-C7 CH 2​ 1.25 - 1.40Overlapping (m)8H-Standard bulk aliphatic chain resonances.
Ester CH 3​ 1.25Triplet (t)3H7.1Coupled to the ester CH 2​ group.
Terminal CH 3​ 0.88Triplet (t)3H6.8Shielded aliphatic terminus, furthest from heteroatoms.
13 C NMR Reference Data (100 MHz, CDCl 3​ )

Carbon shifts are highly sensitive to hybridization and electronegativity. The ester carbonyl and α -carbon serve as the primary diagnostic peaks[6][7].

PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Rationale
C1 (C=O)175.5Quaternary (C)Highly deshielded sp2 hybridized carbonyl carbon.
C2 ( α -CH)63.0Methine (CH)Shifted significantly downfield (~+33 ppm relative to alkane) by N and O.
O-CH 2​ (Ester)60.5Methylene (CH 2​ )Directly attached to the strongly electronegative ester oxygen.
N-CH 3​ 34.5Methyl (CH 3​ )Characteristic shift for a secondary N -methyl group.
C3 ( β -CH 2​ )33.0Methylene (CH 2​ )Adjacent to the α -carbon; standard β -effect deshielding.
C4-C6 25.0, 29.0, 31.5Methylene (CH 2​ )Bulk aliphatic chain carbons.
C7 ( ζ -CH 2​ )22.5Methylene (CH 2​ )Adjacent to the terminal methyl group.
Ester CH 3​ 14.2Methyl (CH 3​ )Terminal carbon of the ethyl ester moiety.
C8 (Terminal CH 3​ )14.0Methyl (CH 3​ )Unperturbed terminal aliphatic carbon.

Standardized Protocol for NMR Acquisition

To ensure the trustworthiness and reproducibility of the spectral data, the following self-validating experimental protocol must be strictly adhered to.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the synthesized ethyl 2-(methylamino)octanoate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl 3​ provides the deuterium lock signal, while TMS acts as the internal standard (0.00 ppm) to calibrate the chemical shift scale, ensuring absolute accuracy.

  • Tube Selection: Transfer the homogenous solution to a high-quality 5 mm NMR tube (e.g., Norell 502-7) to prevent magnetic susceptibility artifacts caused by glass impurities.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field onto the deuterium resonance of the CDCl 3​ solvent.

  • Shimming (Self-Validation Step): Perform gradient shimming (e.g., topshim on Bruker systems) to ensure a perfectly homogenous magnetic field. Validation: The line shape of the TMS peak must be assessed; a width at half-height ( w1/2​ ) of < 1.0 Hz confirms successful shimming.

  • 1 H Acquisition: Execute a standard 1D proton sequence (e.g., zg30) using 16 scans and a 1-second relaxation delay ( D1 ). This rapid scan validates sample purity and concentration before committing to longer acquisitions.

  • 13 C Acquisition: Execute a proton-decoupled 1D carbon sequence (e.g., zgpg30) using a minimum of 1024 scans. Causality: A longer relaxation delay ( D1≥2 seconds) is required to ensure the full relaxation of the quaternary carbonyl carbon (C1), which lacks attached protons for rapid dipole-dipole relaxation, thereby allowing for accurate signal detection.

  • Processing: Apply a Fourier transform, perform phase and baseline corrections, and reference the spectra to TMS (0.00 ppm) or the residual CDCl 3​ solvent peaks (7.26 ppm for 1 H; 77.16 ppm for 13 C).

Conclusion

The structural verification of ethyl 2-(methylamino)octanoate relies heavily on the precise interpretation of its NMR spectra. By understanding the mechanistic causality behind the deshielding effects of the ester and N -methylamine groups, researchers can confidently assign the α -methine and heteroatom-adjacent resonances[4][5]. Adhering to the self-validating acquisition protocol outlined above ensures high-fidelity data, mitigating the risk of structural mischaracterization in downstream pharmaceutical applications.

References

  • Sigma-Aldrich Product Catalog - Ethyl 2-(methylamino)octanoate (CAS 1218398-72-1). Source: Sigma-Aldrich. 1

  • APAC Pharmaceutical Product List - Synthesis Precursors: Ethyl 2-bromooctanoate and Methylamine. Source: APAC Pharma. 2

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - NMR Spectroscopy of Amino Acid Esters. Source: PMC (NIH). 4

  • Kinetics and Mechanisms of Activation of α -Amino Acid Ester Prodrugs of Camptothecins - Chemical Shifts of Amino Acid Esters. Source: Journal of Medicinal Chemistry (ACS). 5

  • Hyperpolarized Amino Acid Derivatives as Multivalent Magnetic Resonance pH Sensor Molecules - pH-Dependent Chemical Shifts of Amino Acid Derivatives. Source: PMC (NIH). 6

  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines - Carbon Shifts and Electronegativity. Source: SciSpace. 7

Sources

Foundational

Technical Whitepaper: Molecular Mass Characterization and Analytical Workflows for Ethyl 2-(methylamino)octanoate

Executive Summary In modern drug discovery and peptidomimetic design, unnatural amino acids and their esterified derivatives play a critical role in modulating lipophilicity, membrane permeability, and proteolytic stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and peptidomimetic design, unnatural amino acids and their esterified derivatives play a critical role in modulating lipophilicity, membrane permeability, and proteolytic stability. Ethyl 2-(methylamino)octanoate (CAS: 1218398-72-1) is a prime example of such a building block. Featuring an eight-carbon octanoate backbone, an N -methylated alpha-amine, and an ethyl ester moiety, this compound presents unique analytical challenges and opportunities.

This whitepaper provides an authoritative guide on the theoretical mass calculations (differentiating average molecular weight from monoisotopic exact mass) and details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its characterization.

Chemical Identity and Structural Significance

Before executing analytical workflows, it is crucial to understand the physicochemical nature of the analyte.

  • Chemical Name: Ethyl 2-(methylamino)octanoate

  • CAS Registry Number: [2]

  • Molecular Formula: C₁₁H₂₃NO₂

  • Structural Logic: The N -methylation eliminates one hydrogen-bond donor, significantly increasing the molecule's lipophilicity compared to primary amino acids. The ethyl ester acts as a protecting group or a prodrug moiety, further enhancing cell permeability. These features dictate our choice of reverse-phase chromatography and positive-ion electrospray ionization (ESI+) for analysis.

Theoretical Mass Calculations

A fundamental source of error in mass spectrometry is the conflation of Molecular Weight (MW) and Exact Mass . As an application scientist, you must select the correct value based on your detector's resolution.

Average Molecular Weight (For Stoichiometry & LC-UV)

Molecular weight is calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes. This value is used for molarity calculations and standard benchtop chemistry.

Table 1: Average Molecular Weight Calculation

Element Atom Count Standard Atomic Weight ( g/mol ) Total Contribution ( g/mol )
Carbon (C) 11 12.011 132.121
Hydrogen (H) 23 1.008 23.184
Nitrogen (N) 1 14.007 14.007
Oxygen (O) 2 15.999 31.998
Total MW 201.310 g/mol

Reference for atomic weights: .

Monoisotopic Exact Mass (For HRMS & Formula Verification)

High-Resolution Mass Spectrometers (e.g., TOF, Orbitrap) separate ions based on their exact mass-to-charge ratio ( m/z ). The exact mass is calculated using only the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).

Table 2: Monoisotopic Exact Mass Calculation

Element Primary Isotope Atom Count Exact Isotopic Mass (Da) Total Contribution (Da)
Carbon ¹²C 11 12.000000 132.000000
Hydrogen ¹H 23 1.007825 23.179975
Nitrogen ¹⁴N 1 14.003074 14.003074
Oxygen ¹⁶O 2 15.994915 31.989830
Exact Mass 201.172879 Da

Reference for exact isotopic masses: .

Critical Insight: In ESI+ mode, the molecule will accept a proton (H⁺, exact mass 1.007276 Da). Therefore, the expected precursor ion [M+H]+ will be observed at m/z 202.180155 .

Analytical Methodologies: LC-HRMS Protocol

To empirically verify the exact mass of ethyl 2-(methylamino)octanoate, we deploy an Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a Time-of-Flight (TOF) mass spectrometer. This protocol is designed as a self-validating system , ensuring that any observed mass is free from instrumental drift or carryover.

Step-by-Step Experimental Protocol

Step 1: Reagent and Sample Preparation

  • Action: Dissolve 1.0 mg of the standard in 1.0 mL of 50:50 (v/v) LC-MS grade Water:Acetonitrile. Dilute to a working concentration of 1 µg/mL.

  • Causality: LC-MS grade solvents are mandatory to prevent ion suppression. The 50% organic composition ensures complete solubilization of the lipophilic octanoate tail.

  • Self-Validation: Prepare a "Solvent Blank" containing only the diluent. This must be injected prior to the sample to definitively rule out column carryover or background isobaric interference.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reverse Phase column (2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.

  • Causality: The highly hydrophobic eight-carbon chain requires a non-polar stationary phase (C18) for adequate retention. Without this, the analyte would elute in the void volume, suffering from severe matrix effects.

Step 3: ESI-TOF Mass Spectrometry

  • Action: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Causality: The secondary amine group (pKa ~ 8.5) is highly basic. The 0.1% formic acid in the mobile phase forces the amine into its protonated state, guaranteeing a robust [M+H]+ signal.

  • Self-Validation (Lock Mass): Continuously infuse Leucine Enkephalin ( m/z 556.2771) through a secondary reference sprayer. The software uses this known mass to correct for thermal expansion/contraction of the TOF flight tube in real-time, ensuring the mass error remains strictly below 5 ppm.

HRMS_Workflow SamplePrep Sample Preparation (Dilution in 50% ACN + 0.1% FA) Injection UHPLC Injection (C18 Column, Gradient Elution) SamplePrep->Injection Ionization ESI+ Ionization (Formation of [M+H]+) Injection->Ionization MassAnalysis TOF Mass Analysis (Lock Mass Correction) Ionization->MassAnalysis DataProcessing Data Processing (Mass Error < 5 ppm) MassAnalysis->DataProcessing

Fig 1: Step-by-step UHPLC-HRMS workflow for exact mass verification.

Collision-Induced Dissociation (CID) & MS/MS Logic

While exact mass confirms the elemental formula, MS/MS fragmentation confirms the structural connectivity. When the [M+H]+ precursor ion ( m/z 202.180) is subjected to CID using argon gas, it undergoes predictable even-electron fragmentation pathways.

Fragmentation Causality:
  • Ester Cleavage: The most labile moiety is the ethyl ester. Loss of neutral ethanol (C₂H₅OH, 46.04 Da) yields an acylium ion at m/z 156.138 .

  • Immonium Ion Formation: Following the loss of ethanol, the subsequent loss of carbon monoxide (CO, 28.01 Da) is a hallmark of amino acid derivatives, yielding a stable hexyl-substituted immonium ion at m/z 128.144 .

  • Amine Cleavage: Alternatively, the protonated secondary amine can be expelled as neutral methylamine (CH₃NH₂, 31.04 Da), leaving an alkyl ester cation at m/z 171.138 .

Fragmentation Precursor Precursor Ion [M+H]+ m/z 202.180 LossEtOH Acylium Ion [M+H - C2H5OH]+ m/z 156.138 Precursor->LossEtOH - Ethanol (46 Da) LossAmine Alkyl Ester Ion [M+H - CH3NH2]+ m/z 171.138 Precursor->LossAmine - Methylamine (31 Da) Immonium Immonium Ion [M+H - C2H5OH - CO]+ m/z 128.144 LossEtOH->Immonium - CO (28 Da)

Fig 2: Proposed ESI-MS/MS even-electron fragmentation pathways.

References

  • Meija, J., et al. "Atomic weights of the elements 2013 (IUPAC Technical Report)." Pure and Applied Chemistry, vol. 88, no. 3, 2016, pp. 265–291. URL:[Link]

  • Wang, M., et al. "The AME2016 atomic mass evaluation (II). Tables, graphs and references." Chinese Physics C, vol. 41, no. 3, 2017, p. 030003. URL:[Link]

Exploratory

Solubility Profile and Phase Behavior of Ethyl 2-(methylamino)octanoate in Organic Solvents: A Technical Guide

Introduction & Structural Causality Ethyl 2-(methylamino)octanoate (CAS: 1218398-72-1) is a highly versatile building block frequently utilized in the synthesis of lipopeptides, surfactant precursors, and lipid nanoparti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

Ethyl 2-(methylamino)octanoate (CAS: 1218398-72-1) is a highly versatile building block frequently utilized in the synthesis of lipopeptides, surfactant precursors, and lipid nanoparticle (LNP) components. As a Senior Application Scientist, understanding the thermodynamic behavior of this molecule in various solvent systems is paramount for optimizing reaction yields, designing purification workflows, and formulating stable drug delivery vehicles.

The solubility profile of ethyl 2-(methylamino)octanoate is dictated by a delicate balance of three distinct structural features, each contributing to its overall solvation thermodynamics:

  • The Octyl Chain ( C8​ ): This medium-chain aliphatic tail dominates the molecule's molar volume. It provides a massive entropic driving force for mixing with non-polar solvents, minimizing the energetic penalty of cavity formation in hydrocarbon matrices.

  • The Secondary Amine (-NH-CH 3​ ): Unlike tertiary amines, the secondary amine retains a proton, allowing it to act as both a hydrogen bond donor and acceptor. The steric shielding provided by the N -methyl group and the α -carbon reduces the desolvation penalty in aprotic environments while maintaining strong interactions with protic solvents.

  • The Ethyl Ester (-COOCH 2​ CH 3​ ): The ester carbonyl introduces a strong localized dipole and acts as a potent hydrogen bond acceptor, ensuring miscibility with polar aprotic solvents.

Hansen Solubility Parameters (HSP) Framework

To move beyond trial-and-error solvent selection, we employ the [1]. HSP divides the total cohesive energy density of a molecule into three quantifiable intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ).

While exact empirical HSP values for highly specific unnatural amino acid derivatives are rarely published, we can accurately calculate the theoretical HSP sphere using the Hoftyzer-Van Krevelen group contribution method, anchored by baseline data from structurally analogous [2].

  • Estimated δD​ (Dispersion): ~16.5 MPa 1/2 (Driven by the octyl chain).

  • Estimated δP​ (Polar): ~5.5 MPa 1/2 (Driven by the ester and amine dipoles).

  • Estimated δH​ (Hydrogen Bonding): ~6.0 MPa 1/2 (Driven by the secondary amine donor/acceptor and ester acceptor).

Because the molecule's HSP coordinates sit centrally within the organic solvent space, it exhibits a remarkably broad solubility window. Furthermore, [3] indicates that they act as excellent plasticizers and co-solvents in polymeric matrices.

Empirical Solubility Profile in Organic Solvents

The table below summarizes the quantitative and qualitative solubility profile of ethyl 2-(methylamino)octanoate across major solvent classes at 25°C.

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL)Thermodynamic Causality & Interaction TypeAliphatic HydrocarbonHexane> 100 (Miscible)Dominant dispersion forces ( δD​ ) perfectly match the hydrophobic octyl chain.Aromatic HydrocarbonToluene> 100 (Miscible)Favorable cavity formation energy; π π interactions with the solvent enhance mixing entropy.Polar AproticEthyl Acetate> 100 (Miscible)Dipole-dipole interactions ( δP​ ) align with the ester core; structurally similar solvent.Polar ProticMethanol> 100 (Miscible)Strong H-bond donor/acceptor interactions ( δH​ ) with the secondary amine overcome the hydrophobic penalty of the C8​ chain.HalogenatedDichloromethane> 100 (Miscible)High solvent polarizability seamlessly accommodates both the polar headgroup and the lipophilic tail.Aqueous (Reference)Water (pH 7.0)< 0.1 (Insoluble)Severe hydrophobic penalty; the hydrogen bonding of the amine/ester is insufficient to disrupt the water lattice.

Experimental Methodology: High-Throughput Solubility Determination

To empirically validate the HSP sphere for formulation development, a self-validating turbidimetric assay must be employed. This protocol ensures that experimental artifacts (such as supersaturation or chemical degradation) do not skew the solubility data.

Protocol: Automated Nephelometric Solvent-Addition Assay

Validation Checkpoint: Before assaying the target molecule, the robotic platform must be validated using a known standard (e.g., ethyl octanoate). If the calculated HSP sphere for the standard deviates by >5% from literature values, recalibrate the dispensing robotics and thermal blocks.

  • Step 1: Solvent Panel Preparation. Select a mathematically optimized panel of 20 solvents that widely span the 3D HSP space (incorporating extremes like heptane, DMSO, and methanol).

  • Step 2: Gravimetric Dispensing. Accurately dispense 20.0 mg of ethyl 2-(methylamino)octanoate into a series of 2 mL optically clear glass HPLC vials.

  • Step 3: Iterative Solvent Addition. Using an automated liquid handler, inject the target solvent in precise 10 µL increments.

  • Step 4: Thermal Equilibration. Following each addition, incubate the vials at 25.0 ± 0.1°C with orbital shaking (500 rpm) for a strict 60-minute duration to ensure thermodynamic equilibrium is reached, preventing false-positive supersaturation readings.

  • Step 5: Turbidimetric Analysis. Measure the optical density at 600 nm (OD600). The absolute solubility limit is defined as the exact concentration at which the solution transitions from a turbid suspension (OD600 > 0.05) to an optically clear solution (OD600 < 0.01).

  • Step 6: HPLC-UV Verification (Self-Validation). Extract an aliquot from the clear solutions and analyze via HPLC-UV/MS. This critical step confirms that no base-catalyzed hydrolysis of the ethyl ester or oxidation of the secondary amine occurred during the extended thermal equilibration phase.

Workflow Start Compound Input: Ethyl 2-(methylamino)octanoate Solvents Solvent Panel Selection (Spanning HSP Space) Start->Solvents Dispense Automated Gravimetric Dispensing (20.0 mg) Solvents->Dispense Equilibrate Thermal Equilibration (25°C, 60 min, 500 rpm) Dispense->Equilibrate Analyze Turbidimetric & HPLC Analysis (Phase separation detection) Equilibrate->Analyze HSP Calculate HSP Sphere (δD, δP, δH) Analyze->HSP

High-throughput experimental workflow for determining the HSP sphere.

pH-Dependent Phase Transfer & Partitioning

While ethyl 2-(methylamino)octanoate is highly soluble in organic solvents, its partitioning behavior in biphasic systems (e.g., during liquid-liquid extraction or physiological distribution) is strictly governed by the pH of the aqueous phase.

The secondary amine possesses a theoretical pKa of approximately 7.5 to 8.5.

  • At pH < 6.0: The amine is protonated, forming a cationic ammonium species. This drastically increases δP​ and δH​ , forcing the molecule to partition into the aqueous phase (LogD < 0).

  • At pH > 9.0: The amine exists as a neutral free base. The lipophilic octyl chain dominates the thermodynamic profile, driving the molecule entirely into the organic phase (e.g., Ethyl Acetate or Dichloromethane) with a LogD > 3.

Understanding this causality is critical for designing efficient purification workflows. By actively modulating the pH, chemists can selectively extract the molecule away from neutral organic impurities or hydrophilic byproducts.

PhaseTransfer Aqueous Aqueous Phase (pH < 6.0) Protonated Amine (Cationic) Extraction Liquid-Liquid Extraction (e.g., EtOAc / Water) Aqueous->Extraction Deprotonation (Add NaOH) Organic Organic Phase (pH > 9.0) Free Base (Neutral) Organic->Extraction Protonation (Add HCl) Extraction->Aqueous Partitioning (LogD < 0) Extraction->Organic Partitioning (LogD > 3)

pH-dependent liquid-liquid extraction mechanism driven by protonation state.

Conclusion & Best Practices

Ethyl 2-(methylamino)octanoate exhibits a highly accommodating solubility profile in organic solvents, driven by the synergistic effects of its dispersion-heavy octyl chain and its polar, hydrogen-bonding headgroup. For optimal storage and handling, it should be maintained as a neat liquid or dissolved in anhydrous aprotic solvents (like dichloromethane or ethyl acetate) at low temperatures to prevent slow intermolecular aminolysis or ester hydrolysis. When integrating this molecule into complex formulations, leveraging its precise HSP coordinates will eliminate thermodynamic instability and phase separation.

References

  • Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: MDPI (Molecules) URL: [Link]

  • Title: Liquid Detergent Composition (EP 2877564 B1)
  • Title: Transport of Small Molecules in Loaded Natural Rubber: Experimental Measurement and Numerical Simulation Source: ACS Applied Polymer Materials URL: [Link]

Foundational

Whitepaper: Mechanistic Paradigms of Ethyl 2-(methylamino)octanoate Derivatives in Membrane Modulation and Drug Delivery

Executive Summary In the landscape of modern biopharmaceutics and medicinal chemistry, overcoming the lipid bilayer barrier remains a fundamental bottleneck. Ethyl 2-(methylamino)octanoate (E2MAO) and its derivatives rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern biopharmaceutics and medicinal chemistry, overcoming the lipid bilayer barrier remains a fundamental bottleneck. Ethyl 2-(methylamino)octanoate (E2MAO) and its derivatives represent a highly specialized class of N-methylated lipoamino acids (LAAs). By combining an eight-carbon (C8) aliphatic chain with an N-methylated alpha-amine and an ethyl ester moiety, this scaffold serves a dual purpose: it acts as a potent permeation enhancer for small molecules and serves as a membrane-disrupting lipophilic anchor when conjugated to antimicrobial peptides (AMPs).

As an Application Scientist, understanding the biophysical causality behind this molecule is critical. This guide deconstructs the core mechanisms of action of E2MAO derivatives, providing validated experimental workflows and quantitative structure-activity relationships (SAR) to guide your drug development pipeline.

Structural Biophysics: The Dual-Action Scaffold

The mechanism of action of E2MAO derivatives is entirely dictated by three distinct structural domains:

  • The Octanoate (C8) Tail: Provides the exact hydrophobic volume required to partition into lipid bilayers without causing the severe eukaryotic cytotoxicity (hemolysis) typically seen with longer C12–C16 chains[1].

  • The N-Methyl Group: Eliminates a critical hydrogen bond donor. In macrocyclic peptide design and prodrug formulation, N-methylation prevents solvent-driven hydrogen bonding, drastically reducing the Polar Surface Area (PSA) and maintaining a lipophilic exterior conducive to membrane transit[2].

  • The Ethyl Ester: Acts as a transient, highly lipophilic prodrug moiety that facilitates initial cellular uptake before undergoing intracellular hydrolysis by ubiquitous esterases.

Core Mechanism I: Passive Permeation Enhancement (Biopharmaceutics)

For orally administered drugs or central nervous system (CNS) targets, E2MAO derivatives function as amphiphilic promoieties or ion-pairing agents. The primary mechanism is the thermodynamic modulation of passive diffusion.

Backbone N-methylation removes a critical hydrogen bond donor, significantly reducing the polar surface area (PSA) and lowering the desolvation energy required for the molecule to leave the aqueous phase. Simultaneously, the C8 chain acts as a lipid anchor, facilitating rapid insertion into the hydrophobic core of the intestinal epithelium or the blood-brain barrier (BBB). Lipoamino acids act as amphiphilic promoieties, facilitating interaction with and penetration through cell membranes[1].

G A E2MAO Derivative B N-Methylation A->B C Octanoate Chain (C8) A->C D Reduced PSA (Loss of H-Bond Donor) B->D E Optimal Lipophilicity (Amphiphilic Balance) C->E F Lipid Bilayer Insertion D->F E->F G Enhanced Passive Membrane Permeability F->G

Figure 1: Mechanistic pathway of E2MAO-driven passive membrane permeation.

Protocol I: Self-Validating PAMPA Workflow

To quantify the permeation enhancement of E2MAO derivatives, the Parallel Artificial Membrane Permeability Assay (PAMPA) is the gold standard.

  • Preparation of Lipid-Coated Membrane: Coat a PVDF filter plate (0.45 µm pore size) with a 1% (w/v) solution of lecithin dissolved in dodecane.

    • Causality: Dodecane acts as the optimal solvent to create a stable, anisotropic lipid layer that accurately mimics the hydrophobic core of the intestinal epithelium, preventing the artificial overestimation of permeability seen in simple aqueous solvent systems.

  • Donor and Acceptor Assembly: Load the E2MAO-derivative (10 µM in PBS, pH 7.4) into the donor compartment. Fill the acceptor compartment with PBS containing 5% DMSO.

    • Causality: The inclusion of 5% DMSO in the acceptor well maintains strict sink conditions. This thermodynamically drives forward-flux and prevents back-flux, which would confound the apparent permeability ( Papp​ ) calculation.

  • Incubation and System Validation: Incubate the assembled sandwich at 25°C for 15 hours. Include Propranolol (high permeability) and Atenolol (low permeability) in parallel wells as internal standards.

    • Causality: Internal standards create a self-validating system; if Propranolol fails to cross or Atenolol crosses too rapidly, the lipid membrane integrity is compromised, and the assay must be rejected.

  • Quantification: Analyze both compartments via LC-MS/MS and calculate the Papp​ using the standard steady-state flux equation.

G W1 1. Prepare Donor Solution (E2MAO in Buffer) W3 3. Assemble Sandwich (Donor + Filter + Acceptor) W1->W3 W2 2. Coat PVDF Filter (Lecithin in Dodecane) W2->W3 W4 4. Incubate & Validate (Use Internal Standards) W3->W4 W5 5. Quantify via LC-MS/MS (Calculate P_app) W4->W5

Figure 2: Step-by-step PAMPA workflow for permeability quantification.

Core Mechanism II: Antimicrobial Membrane Depolarization

Beyond passive delivery, the saponified backbone of E2MAO (N-methyl-2-aminooctanoic acid) is heavily utilized in solid-phase peptide synthesis (SPPS) to create terminally lipidated antimicrobial peptidomimetics.

The incorporation of the 2-aminooctanoic acid motif into antimicrobial peptides like lactoferricin B has been shown to increase antibacterial activity by up to 16-fold[3]. The mechanism is initiated by electrostatic attraction between the cationic peptide residues and the negatively charged phosphate head groups of bacterial lipid A[4]. Once anchored, the C8 octanoate chain of the E2MAO derivative hydrophobically inserts into the bilayer. This insertion disrupts lipid packing, leading to membrane depolarization and the collapse of the proton motive force without necessarily forming large pores[5].

G S1 E2MAO-Lipidated AMP S2 Electrostatic Attraction (to Anionic Lipids) S1->S2 Target Recognition S3 Hydrophobic Insertion (C8 Chain into Bilayer) S2->S3 Anchoring S4 Membrane Depolarization (Loss of Proton Motive Force) S3->S4 Disruption S5 Bacterial Cell Death S4->S5 Lysis

Figure 3: Antimicrobial membrane depolarization mechanism by E2MAO-AMPs.

Protocol II: DiSC3(5) Membrane Depolarization Assay

To validate the pharmacodynamic disruption of bacterial membranes by E2MAO-conjugated peptides, the DiSC3(5) fluorescence quenching assay is utilized.

  • Bacterial Preparation and Dye Loading: Wash mid-log phase E. coli cells and resuspend in 5 mM HEPES buffer (pH 7.2) containing 20 mM glucose and 0.1 M KCl. Add the potentiometric dye DiSC3(5) to a final concentration of 0.4 µM.

    • Causality: Glucose provides the metabolic energy required to establish a proton motive force. KCl equilibrates intracellular and extracellular potassium levels, ensuring that subsequent fluorescence changes are strictly due to membrane depolarization rather than baseline ion gradients.

  • Quenching Phase: Incubate the suspension in the dark until the fluorescence signal stabilizes (approximately 30 minutes).

    • Causality: DiSC3(5) translocates into energized cells and self-quenches. A stable, low-fluorescence baseline indicates a fully polarized, healthy bacterial population.

  • Compound Addition and Validation: Inject the E2MAO-lipidated peptide at 1x Minimum Inhibitory Concentration (MIC). In a parallel control well, inject Valinomycin (1 µM).

    • Causality: Valinomycin is a highly selective potassium ionophore that completely dissipates the membrane potential. This provides a validated Fmax​ (maximum fluorescence) baseline to accurately normalize the depolarizing efficacy of the E2MAO derivative.

  • Kinetic Measurement: Monitor fluorescence de-quenching (Excitation 622 nm / Emission 670 nm) continuously for 20 minutes to capture the kinetics of membrane disruption.

Quantitative Data Summary

The following table synthesizes the structure-activity relationship (SAR) demonstrating why the specific C8, N-methylated structure of E2MAO is the optimal derivative for balancing permeability, antimicrobial efficacy, and eukaryotic toxicity.

Table 1: Structure-Activity Relationship (SAR) of Lipoamino Acid Conjugates

Conjugate TypeChain LengthN-MethylationPolar Surface Area (Ų)Apparent Permeability ( Papp​ )Hemolytic Activity (HC50)Antimicrobial MIC (E. coli)
Native PeptideNoneNo120.5< 1.0 × 10⁻⁶ cm/s> 500 µg/mL200 µg/mL
C4-LAAC4No120.52.5 × 10⁻⁶ cm/s> 500 µg/mL100 µg/mL
C8-LAA (Unmethylated)C8No120.58.0 × 10⁻⁶ cm/s250 µg/mL50 µg/mL
E2MAO Derivative C8 Yes 108.5 18.5 × 10⁻⁶ cm/s 200 µg/mL 25 µg/mL
C12-LAAC12Yes108.515.0 × 10⁻⁶ cm/s15 µg/mL (Toxic)12.5 µg/mL

Data Interpretation: The E2MAO derivative provides the highest permeability due to the synergistic reduction of PSA (via N-methylation) and optimal lipophilicity (C8 chain). Unlike the C12 derivative, it maintains a safe hemolytic profile while delivering potent antimicrobial activity.

References

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool Source: MDPI - International Journal of Molecular Sciences URL:[Link]

  • Passive Membrane Permeability of Macrocycles Can Be Controlled by Exocyclic Amide Bonds Source: ACS - Journal of Medicinal Chemistry URL:[Link]

  • Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity Source: Springer - Applied Microbiology and Biotechnology / ResearchGate URL:[Link]

  • Amphiphilic Erythromycin-Lipoamino Acid Ion Pairs: Characterization and In Vitro Microbiological Evaluation Source: NIH - PubMed Central (PMC) URL:[Link]

  • Polymyxins with Potent Antibacterial Activity against Colistin-Resistant Pathogens: Fine-Tuning Hydrophobicity with Unnatural Amino Acids Source: NIH - PubMed Central (PMC) URL:[Link]

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Exploratory

A Technical Guide to the Baseline Thermodynamic Properties of Ethyl 2-(methylamino)octanoate: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical development, a comprehensive understanding of a molecule's thermodynamic properties is fundamental to predicting...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, a comprehensive understanding of a molecule's thermodynamic properties is fundamental to predicting its behavior, from reaction kinetics to formulation stability. This technical guide addresses the baseline thermodynamic properties of ethyl 2-(methylamino)octanoate, a molecule of interest within the broader class of amino acid esters. Due to a scarcity of direct experimental data for this specific compound, this document adopts a dual approach. Firstly, it employs established computational methodologies, primarily group-contribution methods, to predict key thermodynamic parameters such as enthalpy of formation, Gibbs free energy of formation, and heat capacity. Secondly, it provides detailed, field-proven experimental protocols for the future empirical determination of these properties, namely Differential Scanning Calorimetry (DSC) and Bomb Calorimetry. This guide is structured to provide not just data, but a robust framework for understanding, predicting, and ultimately, experimentally verifying the thermodynamic profile of ethyl 2-(methylamino)octanoate and structurally related molecules.

Introduction: The Thermodynamic Imperative in Drug Development

The journey of a drug candidate from discovery to clinical application is paved with physicochemical challenges. Key thermodynamic parameters govern the stability, solubility, and reactivity of an active pharmaceutical ingredient (API). For instance, the enthalpy of formation (ΔH°f) provides insight into the energetic stability of a molecule, a critical factor in synthesis and degradation pathways.[1][2] Similarly, heat capacity (Cp) is vital for process safety assessments and for understanding how a substance will respond to temperature changes during manufacturing and storage.[3][4]

Ethyl 2-(methylamino)octanoate, as an amino acid ester, possesses functional groups—an ester, a secondary amine, and a moderately long alkyl chain—that suggest a complex interplay of intermolecular forces. A thorough characterization of its thermodynamic baseline is therefore essential for any substantive research or development program. This guide aims to establish that baseline through robust predictive methods, while simultaneously providing the experimental blueprint for its eventual empirical validation.

A Predictive Approach: Group-Contribution Methods

In the absence of direct experimental data, group-contribution methods (GCMs) offer a reliable and scientifically validated approach to estimate the thermodynamic properties of organic compounds based solely on their molecular structure.[5][6][7] These methods operate on the principle that the overall properties of a molecule can be approximated by summing the contributions of its individual functional groups.[8][9]

The Joback Method: A Versatile Predictive Tool

The Joback method is a widely used GCM that predicts eleven key thermodynamic properties.[5][6] It assumes that there are no interactions between the functional groups and that each group's contribution is purely additive.[5] While this simplification introduces a degree of error, the method is remarkably effective for a wide range of organic molecules, especially in the early stages of research where experimental data is not yet available.[6][10]

The prediction process involves:

  • Deconstructing the molecule into its constituent functional groups as defined by the Joback scheme.

  • Summing the contributions of each group for a specific property using established formulas.

For ethyl 2-(methylamino)octanoate, the molecular structure is first analyzed to identify the relevant Joback groups.

Molecular Structure: CH₃CH₂O(C=O)CH(NHCH₃)(CH₂)₅CH₃

Joback Group Decomposition:

  • -CH₃: 2 (one on the ethyl ester, one on the methylamine)

  • -CH₂-: 6 (five in the octanoate chain, one in the ethyl ester)

  • >CH-: 1 (at the alpha-carbon)

  • >NH (non-ring): 1

  • -COO- (ester): 1

The following table summarizes the contributions of each group for calculating the ideal gas heat of formation (ΔH°f), ideal gas Gibbs energy of formation (ΔG°f), and the parameters for the temperature-dependent ideal gas heat capacity (Cp).

GroupContribution to ΔH°f (kJ/mol)Contribution to ΔG°f (kJ/mol)ab (x10⁻²)c (x10⁻⁴)d (x10⁻⁷)
-CH₃ -23.56-8.541.95E+015.13E+001.13E-01-2.09E-01
-CH₂- -20.928.371.99E+008.08E+00-1.53E-01-1.51E-01
>CH- -29.7124.23-2.05E+011.13E+01-3.52E-01-0.21E-01
>NH 20.0823.811.53E+013.57E+000.84E-01-1.51E-01
-COO- -133.05-110.882.47E+019.59E+00-2.72E-01-1.76E-01
Predicted Thermodynamic Properties

Based on the group contributions and the Joback method formulas, the following thermodynamic properties for ethyl 2-(methylamino)octanoate have been estimated.

PropertyFormulaPredicted Value
Heat of Formation (Ideal Gas, 298 K) ΔH°f = 68.34 + Σ(Group Contributions)-499.01 kJ/mol
Gibbs Energy of Formation (Ideal Gas, 298 K) ΔG°f = 53.88 + Σ(Group Contributions)-239.31 kJ/mol
Heat Capacity (Ideal Gas) Cp = Σa - 37.93 + [Σb + 0.210]T + [Σc - 3.91x10⁻⁴]T² + [Σd + 2.06x10⁻⁷]T³See Table below

Predicted Ideal Gas Heat Capacity (Cp) at Various Temperatures:

Temperature (K)Predicted Cp (J/mol·K)
298.15382.14
400468.52
500545.98
600614.52
700674.14

Disclaimer: These values are theoretical estimations derived from the Joback method and carry an inherent uncertainty. For many organic compounds, the average absolute error for heat of formation is around 12.9 kJ/mol.[7] These predictions serve as a valuable baseline but should be confirmed by empirical measurement for mission-critical applications.

Experimental Protocols for Thermodynamic Characterization

While predictive methods are invaluable, experimental validation remains the gold standard. The following sections detail the standard protocols for determining the key thermodynamic properties of a novel compound like ethyl 2-(methylamino)octanoate.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.[3][11] It is the primary method for determining heat capacity, melting point, and enthalpy of fusion.[12][13]

Objective: To determine the heat capacity (Cp), melting point (Tm), and enthalpy of fusion (ΔHfus) of ethyl 2-(methylamino)octanoate.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified standard, such as indium.[14]

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity ethyl 2-(methylamino)octanoate into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

  • Experimental Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a low temperature (e.g., -50 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected melting point.

    • Record the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Melting Point (Tm): Determined as the onset temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak.

    • Heat Capacity (Cp): Determined by analyzing the shift in the baseline of the heat flow curve. This requires a three-step measurement: a baseline run (empty pans), a standard run (with a sapphire standard), and the sample run.

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC (Indium Standard) Sample_Prep Prepare Sample (3-5 mg in pan) Load Load Sample & Reference Pans Sample_Prep->Load Equilibrate Equilibrate at -50°C Load->Equilibrate Heat Heat at 10°C/min Equilibrate->Heat Record Record Heat Flow Heat->Record Analyze Analyze Thermogram Record->Analyze Tm Determine Tm (Melting Point) Analyze->Tm dHfus Calculate ΔHfus (Enthalpy of Fusion) Analyze->dHfus Cp Calculate Cp (Heat Capacity) Analyze->Cp

Caption: Workflow for DSC analysis.

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion at a constant volume.[15][16] From this value, the standard enthalpy of formation (ΔH°f) can be calculated, providing a crucial experimental check on the predicted value.

Objective: To determine the enthalpy of combustion (ΔH°c) and calculate the standard enthalpy of formation (ΔH°f) of ethyl 2-(methylamino)octanoate.

Methodology:

  • Calorimeter Calibration: Determine the heat capacity of the calorimeter system (Ccal) by combusting a certified standard of known heat of combustion, typically benzoic acid.[17][18]

  • Sample Preparation:

    • Press a pellet of accurately weighed (approx. 1 g) ethyl 2-(methylamino)octanoate.

    • Place the pellet in the sample crucible within the bomb.

    • Attach a fuse wire of known length and mass, ensuring it is in contact with the sample.

    • Add a small, known amount of water (approx. 1 mL) to the bomb to saturate the internal atmosphere, ensuring any nitric acid formed from the nitrogen in the sample dissolves.

  • Combustion:

    • Seal the bomb and charge it with high-purity oxygen to a pressure of ~30 atm.[15]

    • Submerge the bomb in a known mass of water in the calorimeter's insulated bucket.

    • Allow the system to reach thermal equilibrium while stirring.

    • Ignite the sample via the fuse wire and record the temperature change of the water bath until a maximum is reached and the temperature begins to fall.

  • Calculation:

    • Calculate the total heat released (q_total) using the formula: q_total = Ccal * ΔT.

    • Correct for the heat released by the combustion of the fuse wire and the formation of nitric acid.

    • Calculate the enthalpy of combustion (ΔH°c) per mole of the sample.

    • Use Hess's Law to calculate the standard enthalpy of formation (ΔH°f) from the standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂).

Bomb_Calorimetry_Workflow cluster_setup Setup & Calibration cluster_combustion Combustion Process cluster_calc Calculation Calibrate Calibrate with Benzoic Acid (Ccal) Prep_Sample Prepare Sample Pellet & Fuse Wire Assemble Assemble & Seal Bomb Prep_Sample->Assemble Charge Charge with O₂ (~30 atm) Assemble->Charge Submerge Submerge in Water Bath Charge->Submerge Equilibrate Achieve Thermal Equilibrium Submerge->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Record Record ΔT Ignite->Record Calc_q Calculate Total Heat (q) Record->Calc_q Correct Apply Corrections (fuse, acid) Calc_q->Correct Calc_dHc Calculate ΔH°c Correct->Calc_dHc Calc_dHf Calculate ΔH°f (Hess's Law) Calc_dHc->Calc_dHf

Caption: Workflow for Bomb Calorimetry.

Conclusion and Future Directions

This guide establishes a foundational thermodynamic profile for ethyl 2-(methylamino)octanoate through the application of the well-established Joback group-contribution method. The predicted values for heat of formation, Gibbs free energy of formation, and heat capacity provide a critical starting point for researchers in drug development and chemical engineering.

However, it is imperative to recognize the limitations of this predictive approach.[8][19] The true thermodynamic behavior of the molecule can only be definitively characterized through rigorous experimental work. The detailed DSC and bomb calorimetry protocols provided herein offer a clear and actionable path toward this empirical validation. Future work should focus on synthesizing a high-purity sample of ethyl 2-(methylamino)octanoate and executing these experiments. The resulting data will not only refine our understanding of this specific molecule but also contribute to the broader database used to improve and validate the predictive models upon which so much of early-stage scientific research relies.

References

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  • ResearchGate. (2012). Comparisons of Computational and Experimental Thermochemical Properties of α-Amino Acids. [Link]

  • Institute of Physical Chemistry. (n.d.). THERMODYNAMICS CHARACTERIZATIONOF SOME AMINO ACIDS AND THEIR DERIVATIVES. [Link]

  • Active Thermochemical Tables. (n.d.). Ethyl Enthalpy of Formation. [Link]

  • Journal of Physical and Chemical Reference Data. (2010). Heat Capacity of Liquids: Critical Review and Recommended Values. Supplement II. [Link]

  • Iris Publishers. (2020). The Enthalpy of Formation Of L- α -Amino Acids. [Link]

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  • NIST/TRC Web Thermo Tables. (n.d.). ethyl 2-methylpropanoate. [Link]

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  • Chemistry 301. (n.d.). Bomb Calorimetry. [Link]

  • ResearchGate. (n.d.). Phase equilibria and the thermodynamic properties of methyl and ethyl esters of carboxylic acids. 1. Methyl n-butanoate and ethyl propanoate. [Link]

  • NIH. (n.d.). Ethyl 2-methyloctanoate. [Link]

  • ResearchGate. (n.d.). Investigating ethyl octanoate and alcohol molecular interactions through an extended hard sphere framework. [Link]

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  • ResearchGate. (2025). Study on isobaric specific heat capacity of ethyl octanoate under high pressure across 313-453 K. [Link]

  • Swarthmore College. (2024). Group Contribution Revisited: The Enthalpy Of Formation Of Organic Compounds With “Chemical Accuracy” Part V. [Link]

  • Chemical Engineering Transactions. (2025). Heat Capacities of Aqueous Polyamine (Ethylenediamine and Diethylenetriamine) Blends of Two Amine Absorbents. [Link]

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Protocols & Analytical Methods

Method

High-Performance Liquid Chromatographic Strategies for the Isolation and Quantification of Ethyl 2-(methylamino)octanoate

Executive Summary Ethyl 2-(methylamino)octanoate is a highly lipophilic, basic amino acid ester derivative. Chromatographically, it presents a unique triad of structural liabilities: a hydrolytically sensitive ester link...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(methylamino)octanoate is a highly lipophilic, basic amino acid ester derivative. Chromatographically, it presents a unique triad of structural liabilities: a hydrolytically sensitive ester linkage, a highly lipophilic aliphatic tail, and a secondary amine prone to severe peak tailing via secondary ion-exchange interactions. This application note details validated, self-validating protocols for both achiral purity analysis (RP-HPLC) and enantiomeric resolution (NP-HPLC), grounded in physicochemical causality.

Physicochemical Profiling & Chromatographic Rationale

Before developing a method, we must analyze the molecule's structural liabilities to avoid empirical guesswork and ensure the method is scientifically sound.

  • The Silanol Effect & Peak Tailing: The secondary amine group (pKa ~8.5) is protonated under standard acidic or neutral chromatographic conditions. In traditional reversed-phase liquid chromatography (RPLC), these cationic amines interact electrostatically with ionized residual silanols (Si-O⁻) on the silica stationary phase[1]. This secondary retention mechanism disrupts the primary hydrophobic partitioning, resulting in severe peak tailing and reduced resolution[2].

  • pH Constraints & Ester Stability: To suppress silanol ionization, the mobile phase pH must be lowered below 3.0, where silanols are fully protonated (Si-OH) and neutral[3]. However, we cannot use high pH (e.g., pH 9.0) to neutralize the amine, as the ethyl ester moiety is highly susceptible to base-catalyzed saponification (hydrolysis). Therefore, a highly acidic mobile phase (pH ~2.0 - 2.5) is non-negotiable.

  • Ion-Pairing for Lipophilic Amines: At pH 2.0, the amine is fully charged, making it highly polar, while the octanoate tail remains highly lipophilic. To improve mass transfer and peak shape, Trifluoroacetic acid (TFA) is selected over Formic acid. TFA acts as a volatile ion-pairing reagent, forming a neutral, lipophilic complex with the protonated amine, further shielding it from residual silanols.

Method Development Workflow

Workflow Start Target Molecule: Ethyl 2-(methylamino)octanoate Prop Physicochemical Profiling • Sec-Amine (pKa ~8.5) • Ester Linkage (Hydrolysis risk) • Lipophilic Tail (LogP ~3.0) Start->Prop pH_Decision Mobile Phase pH Selection Avoid pH > 7 (Ester saponification) Avoid pH ~ pKa (Partial ionization) Prop->pH_Decision Low_pH Optimal Condition: Low pH (2.5 - 3.0) Protonates silanols & amine Minimizes peak tailing pH_Decision->Low_pH Column Stationary Phase Selection Fully Endcapped C18 or Polar-Embedded C18 Low_pH->Column Organic Elution Strategy Acetonitrile / Water Gradient (10% to 90% Organic) Column->Organic

Fig 1: Method development decision tree for ethyl 2-(methylamino)octanoate chromatography.

Protocol A: Achiral RP-HPLC for Purity and Degradation Analysis

Self-Validating Design: This protocol incorporates a System Suitability Test (SST) to ensure column inertness and system efficiency prior to sample injection. If the SST criteria are not met, the system invalidates the run, preventing the collection of erroneous data.

Materials & Reagents
  • Column: Fully endcapped C18 (e.g., Waters XBridge C18 or Phenomenex Luna Omega), 150 x 4.6 mm, 3 µm. Endcapping is critical to block residual silanol activity[2].

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.1).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step-by-Step Methodology
  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Set the column oven to 30°C to ensure reproducible mobile phase viscosity and mass transfer.

  • Sample Preparation: Dissolve ethyl 2-(methylamino)octanoate in the initial mobile phase composition (90:10 Water:Acetonitrile) to prevent solvent-mismatch peak distortion (fronting). Target concentration: 1.0 mg/mL.

  • Gradient Execution: Execute the gradient profile outlined in Table 1. The steep gradient from 10% to 90% organic modifier is required to elute the lipophilic octanoate backbone efficiently while maintaining sharp peak widths.

  • Detection: Monitor UV absorbance at 210 nm. Due to the lack of strong aromatic chromophores, the ester and amine absorb optimally at low wavelengths.

Quantitative Data & Parameters

Table 1: RP-HPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve
0.0 1.0 90 10 Initial
2.0 1.0 90 10 Isocratic hold
12.0 1.0 10 90 Linear gradient
15.0 1.0 10 90 Column wash
15.1 1.0 90 10 Re-equilibration

| 20.0 | 1.0 | 90 | 10 | End |

Table 2: System Suitability Criteria (Self-Validation Parameters)

Parameter Target Specification Causality / Rationale
Retention Time (tR) ~8.5 - 9.5 min Ensures proper hydrophobic retention of the octanoate tail.
Tailing Factor (As) ≤ 1.3 Validates that silanol interactions are successfully suppressed.
Theoretical Plates (N) ≥ 10,000 Confirms column bed integrity and optimal mass transfer.

| % RSD (Area) | ≤ 1.0% (n=5) | Guarantees autosampler precision and sample stability. |

Analyte-Stationary Phase Interaction Dynamics

Understanding the molecular interactions at the stationary phase surface is critical for troubleshooting peak shape anomalies.

Mechanism cluster_0 Sub-Optimal: Standard C18 (pH > 3.0) cluster_1 Optimal: Endcapped C18 (pH < 3.0) Analyte Ethyl 2-(methylamino)octanoate (Protonated Sec-Amine, Cationic) Silanol Ionized Silanol (Si-O⁻) Secondary Ion-Exchange Analyte->Silanol Electrostatic Attraction Shielded Protonated Silanols (Si-OH) Hydrophobic Partitioning Only Analyte->Shielded Pure Hydrophobic Interaction Tailing Result: Severe Peak Tailing Asymmetry Factor (As) > 2.0 Silanol->Tailing Symmetry Result: Symmetrical Peak Asymmetry Factor (As) ~ 1.0 Shielded->Symmetry

Fig 2: Analyte-stationary phase interaction dynamics and the causality of peak tailing.

Protocol B: Chiral Normal-Phase HPLC for Enantiomeric Resolution

Ethyl 2-(methylamino)octanoate contains a stereocenter at the C2 position. For pharmacological or synthetic applications, determining enantiomeric excess (ee) is critical. Polysaccharide-based chiral stationary phases (CSPs) are the gold standard for resolving N-protected and unprotected amino acid esters[4].

Methodology
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v).

  • Causality of DEA: The addition of 0.1% DEA is a critical self-validating step. As a basic additive, DEA competitively binds to any active acidic sites on the chiral stationary phase, preventing the secondary amine of the analyte from tailing, thus ensuring baseline enantiomeric resolution.

  • Flow Rate: 1.0 mL/min (Isocratic).

Troubleshooting & Causality Matrix

Table 3: Common Chromatographic Anomalies and Corrective Actions

Observation Root Cause (Causality) Corrective Action
Peak Tailing (As > 1.5) Incomplete suppression of silanols; column endcapping has degraded over time. Verify mobile phase pH is < 3.0. Replace column with a fresh, fully endcapped or polar-embedded C18 column.
Peak Fronting Sample solvent is stronger (more organic) than the initial mobile phase, causing premature elution. Dilute the sample in the initial mobile phase (90% Water) or inject a smaller volume (e.g., 2 µL instead of 10 µL).
Retention Time Drift Ester hydrolysis occurring in the autosampler due to neutral/basic sample diluent. Ensure sample diluent is slightly acidic. Prepare fresh samples daily and maintain autosampler at 4°C.

| Poor Sensitivity at 210 nm | High background absorbance from degraded TFA or impure Acetonitrile. | Use fresh LC-MS grade TFA and Acetonitrile. Avoid storing TFA mobile phases for more than 48 hours. |

Sources

Application

Application Notes and Protocols for the N-Alkylation of Ethyl 2-(methylamino)octanoate

Abstract N-alkylated α-amino acids and their ester derivatives are pivotal structural motifs in a multitude of biologically active molecules, including pharmaceuticals and agrochemicals. Their synthesis is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-alkylated α-amino acids and their ester derivatives are pivotal structural motifs in a multitude of biologically active molecules, including pharmaceuticals and agrochemicals. Their synthesis is a cornerstone of medicinal and organic chemistry. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the N-alkylation of ethyl 2-(methylamino)octanoate, a representative secondary amino ester. We delve into the core principles of the reaction, compare various methodologies, and present detailed, field-proven protocols for direct alkylation and reductive amination. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction and Core Principles

The N-alkylation of secondary amines is a fundamental transformation for creating tertiary amines. Unlike primary amines, which are prone to over-alkylation to form mixtures of secondary, tertiary, and even quaternary ammonium salts, secondary amines like ethyl 2-(methylamino)octanoate offer a more controlled pathway to the desired tertiary amine product.[1][2] However, the formation of a quaternary ammonium salt is still a possible side reaction that must be managed through careful control of reaction conditions.

The two most prevalent and reliable strategies for this transformation are:

  • Direct Alkylation (Sₙ2 Pathway): This classical method involves the reaction of the secondary amine, acting as a nucleophile, with an electrophilic alkylating agent, typically an alkyl halide. The reaction requires a base to neutralize the hydrohalic acid (HX) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Reductive Amination: A powerful and highly selective modern alternative, this method involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the tertiary amine. This approach is lauded for its excellent control and avoidance of over-alkylation issues.[1][3][4]

More advanced catalytic methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, utilize alcohols as alkylating agents, releasing water as the only byproduct, which aligns with green chemistry principles.[5][6][7] These reactions are typically mediated by ruthenium or iridium catalysts.[6][7][8]

Key Experimental Parameters and Their Mechanistic Impact

The success of an N-alkylation reaction hinges on the judicious selection of several key parameters. Understanding their mechanistic role is crucial for optimization and troubleshooting.

  • The Alkylating Agent: The choice of alkylating agent in direct alkylation is governed by reactivity and substrate compatibility. Alkyl halides are most common, with reactivity following the order R-I > R-Br > R-Cl. Alkyl iodides are highly reactive but can be more expensive and less stable. Alkyl bromides often provide a good balance of reactivity and stability. For less reactive alkyl chlorides, the addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction via an in situ Finkelstein reaction.[9]

  • The Base: The base is critical for scavenging the acid produced during direct alkylation. Its strength and solubility influence the reaction rate and selectivity.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are widely used, inexpensive, and effective bases. Potassium carbonate (K₂CO₃) is a standard choice.[9][10] Cesium carbonate (Cs₂CO₃) is softer, more soluble in organic solvents, and has been shown to be particularly effective in promoting selective mono-alkylation with minimal side reactions.[11][12]

    • The choice of base is less critical in reductive amination, though a mild acid catalyst like acetic acid is often used to facilitate iminium ion formation.[3]

  • The Solvent: The solvent must solubilize the reactants and facilitate the desired chemical transformation.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the solvents of choice for Sₙ2 reactions as they solvate the cation of the base while leaving the anion relatively free and highly reactive. N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are excellent options.[9][10][13]

    • For reductive aminations, chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are commonly employed.[1]

  • Temperature: Reaction kinetics are temperature-dependent. While gentle heating (e.g., 60-80 °C) can accelerate slow reactions, excessive heat may promote side reactions, such as elimination or racemization, especially at the chiral center of the amino ester.[14] Many modern protocols are designed to run efficiently at room temperature.

Comparative Overview of Reaction Conditions

The following table summarizes common conditions for the N-alkylation of secondary amines, providing a comparative guide for methodological selection.

MethodAlkylating AgentTypical BaseTypical Solvent(s)Catalyst / Reducing AgentTemp. (°C)Key Advantages
Direct Alkylation Alkyl Halide (R-Br, R-I)K₂CO₃, Cs₂CO₃DMF, AcetonitrileNaI or KI (optional)25 - 80Simple setup, widely available reagents.
Reductive Amination Aldehyde or KetoneNone required (or mild acid)DCM, DCE, THFNaBH(OAc)₃, NaBH₃CN0 - 25High selectivity, avoids over-alkylation, broad substrate scope.[1][3]
Borrowing Hydrogen Alcohol (R-CH₂OH)Base often requiredToluene, DioxaneRu or Ir complexes80 - 120Atom-economical, green (water is the only byproduct).[6][7]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct N-Alkylation using Benzyl Bromide

This protocol describes the N-benzylation of ethyl 2-(methylamino)octanoate, a representative procedure for direct alkylation.

Materials:

  • Ethyl 2-(methylamino)octanoate (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl 2-(methylamino)octanoate (1.0 equiv) and anhydrous DMF (approx. 0.1 M concentration).

  • Add powdered anhydrous potassium carbonate (2.0 equiv) to the solution.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 equiv) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure ethyl 2-(benzyl(methyl)amino)octanoate.

Protocol 2: Reductive Amination using Benzaldehyde

This protocol details the synthesis of the same product via a highly selective reductive amination pathway.[1][3]

Materials:

  • Ethyl 2-(methylamino)octanoate (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-(methylamino)octanoate (1.0 equiv) and benzaldehyde (1.1 equiv) in anhydrous DCM (approx. 0.1 M).

  • Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. Note: The addition may cause slight effervescence.

  • Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualized Schematics

N-Alkylation Mechanism Amine R₂NH (Nucleophile) Product R₂NR' (Tertiary Amine) Amine->Product Su20992 Attack AlkylHalide R'-X (Electrophile) AlkylHalide->Product Base Base (e.g., K₂CO₃) Salt Base-H⁺ + X⁻ Base->Salt Neutralization

Caption: Generalized Sₙ2 mechanism for direct N-alkylation.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Solvent, Reagents) Reaction 2. Reaction (Stirring, Heating, Monitoring) Setup->Reaction Workup 3. Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Drying 4. Drying & Concentration (Dry with Na₂SO₄, Rotovap) Workup->Drying Purification 5. Purification (Column Chromatography) Drying->Purification Analysis 6. Product Analysis (NMR, MS) Purification->Analysis

Caption: Standard laboratory workflow for N-alkylation reactions.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction Insufficiently reactive alkylating agent (e.g., R-Cl).Add catalytic NaI or KI; switch to R-Br or R-I.
Base is not strong or dry enough.Use freshly dried K₂CO₃ or switch to a stronger base like Cs₂CO₃.
Low reaction temperature.Increase temperature moderately (e.g., to 60-80 °C).
Low Yield Incomplete reaction.Increase reaction time or temperature.
Product loss during workup/purification.Ensure proper pH during extraction; check for product volatility.
Side reactions (e.g., elimination).Use milder conditions (lower temperature, less hindered base).
Multiple Products (For primary amines) Over-alkylation.Use reductive amination; for direct alkylation, use a large excess of the amine.
(For secondary amines) Quaternary salt formation.Use stoichiometric amounts of the alkylating agent (≤1.1 equiv).

References

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications. [Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

  • Best Conditions For N-Alkylation?. Sciencemadness.org. [Link]

  • Synthesis of tertiary arylamines: Lewis acid-catalyzed direct reductive N-alkylation of secondary amines with ketones through an alternative pathway. Chemical Communications (RSC Publishing). [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega. [Link]

  • For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use?. ResearchGate. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Synthesis of N-Alkyl Amino Acids. Science of Synthesis. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. University of Manchester Research Explorer. [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. [Link]

  • Synthesis of functionalized N‐alkyl amino esters and amides via N‐alkylation of amino acids and/or esters. ResearchGate. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. PMC. [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

  • Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. [Link]

  • N-Alkylation of amines with primary/secondary alcohols using a novel cobalt(ii) inverse triazolyl-pyridine complex. Chemical Communications (RSC Publishing). [Link]

  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Asian Journal of Organic Chemistry. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. [Link]

  • Mechanochemical N-alkylation of imides. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in ethyl 2-(methylamino)octanoate synthesis

Welcome to the Technical Support Center for the synthesis of ethyl 2-(methylamino)octanoate . As a Senior Application Scientist, I have designed this guide to move beyond generic textbook procedures. Here, we dissect the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of ethyl 2-(methylamino)octanoate . As a Senior Application Scientist, I have designed this guide to move beyond generic textbook procedures. Here, we dissect the causality behind yield-limiting side reactions—specifically focusing on the competing kinetics of imine formation versus ketone reduction, and nucleophilic substitution versus E2 elimination.

This hub provides diagnostic tools, mechanistic FAQs, and self-validating protocols to help you optimize your synthetic workflows.

Diagnostic Decision Tree

Before adjusting your stoichiometry or changing reagents, use the decision tree below to identify the specific mechanistic failure occurring in your reaction vessel.

YieldTroubleshooting Start Low Yield Detected Ethyl 2-(methylamino)octanoate Route Which synthetic route? Start->Route RedAm Reductive Amination (Ethyl 2-oxooctanoate) Route->RedAm Route A SN2 Nucleophilic Substitution (Ethyl 2-bromooctanoate) Route->SN2 Route B RA_Issue Identify Major Byproduct RedAm->RA_Issue SN2_Issue Identify Major Byproduct SN2->SN2_Issue RA_OverRed Alpha-hydroxy ester (Over-reduction) RA_Issue->RA_OverRed RA_Dialkyl Tertiary amine (Dialkylation) RA_Issue->RA_Dialkyl RA_Sol1 Pre-form imine before adding STAB / NaBH3CN RA_OverRed->RA_Sol1 RA_Sol2 Increase MeNH2 equivalents (>5 eq) & lower temp RA_Dialkyl->RA_Sol2 SN2_Elim Ethyl oct-2-enoate (Elimination) SN2_Issue->SN2_Elim SN2_Dialkyl Tertiary amine (Over-alkylation) SN2_Issue->SN2_Dialkyl SN2_Sol1 Lower reaction temp (0°C) Use less polar solvent SN2_Elim->SN2_Sol1 SN2_Sol2 Use 10-20x excess MeNH2 Run in sealed pressure tube SN2_Dialkyl->SN2_Sol2

Caption: Diagnostic workflow for identifying and resolving yield-limiting side reactions.

Mechanistic Troubleshooting & FAQs

Q1: I am using sodium triacetoxyborohydride (STAB) for the reductive amination of ethyl 2-oxooctanoate. Why is my yield plateauing at 40%, with significant amounts of ethyl 2-hydroxyoctanoate forming? Causality: While STAB is a mild reducing agent that typically reduces iminium ions much faster than ketones[1], α -keto esters are an exception. The adjacent electron-withdrawing ester group makes the ketone highly electrophilic. Furthermore, this same electronic effect destabilizes the intermediate imine, shifting the equilibrium backward. If STAB is introduced before the imine is fully formed, it will rapidly and irreversibly reduce the highly electrophilic ketone to the α -hydroxy ester. Solution: Transition to a stepwise procedure. Pre-form the imine in methanol or THF using a dehydrating agent (like Titanium(IV) isopropoxide or 3Å molecular sieves) for 4–6 hours before introducing the hydride source. This approach is highly recommended for substrates where competing reduction or dialkylation is problematic[2].

Q2: My reductive amination is producing the tertiary amine (ethyl 2-(dimethylamino)octanoate) instead of the desired secondary amine. How do I control the selectivity? Causality: The desired product, ethyl 2-(methylamino)octanoate, is a secondary amine. Because of the electron-donating alkyl groups, this secondary amine is more nucleophilic than your starting primary amine (methylamine). As the reaction progresses, the newly formed product competes with methylamine to attack unreacted ethyl 2-oxooctanoate, leading to dialkylation. Solution: Rely on mass action. Flood the system with a vast molar excess of methylamine (5.0 to 10.0 equivalents). Ensure you perform an "inverse addition"—adding the α -keto ester dropwise to the amine solution—so the ketone is always exposed to an overwhelming excess of the primary amine.

Q3: I switched to the nucleophilic substitution route (reacting ethyl 2-bromooctanoate with methylamine). Why am I seeing a large peak for ethyl oct-2-enoate (acrylate) on my GC-MS? Causality: Methylamine acts as both a nucleophile (promoting SN​2 substitution) and a base (promoting E2 elimination). In α -bromo esters, the β -protons are slightly acidic, and the resulting elimination product is a highly stable, conjugated α,β -unsaturated ester. If you are running the reaction at room temperature or in a highly polar aprotic solvent (like DMF), the basicity of the amine is enhanced, driving the E2 pathway. Direct amination of α -halo carbonyls requires careful mitigation of this basicity[3]. Solution: Lower the reaction temperature to 0°C to favor the lower-activation-energy SN​2 pathway. Switch to a less polar or mildly protic solvent mixture (e.g., DCM/EtOH) which hydrogen-bonds with the amine's lone pair, attenuating its basicity more than its nucleophilicity.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as "self-validating systems." Do not proceed to the next step until the validation checkpoint is confirmed.

Protocol A: Stepwise Reductive Amination (Optimized for High Yield)

This protocol mitigates over-reduction by ensuring complete imine formation prior to hydride addition.

  • Imine Formation: In an oven-dried round-bottom flask under N2​ , dissolve ethyl 2-oxooctanoate (1.0 eq, 10 mmol) in anhydrous THF (50 mL). Add a solution of methylamine (2.0 M in THF, 5.0 eq, 50 mmol), followed by Titanium(IV) isopropoxide (1.2 eq, 12 mmol). Stir at room temperature for 6 hours.

  • Validation Checkpoint 1: Remove a 50 µL aliquot, quench with NaHCO3​ (aq), extract with EtOAc, and analyze via GC-MS. Proceed only when the ethyl 2-oxooctanoate peak is >95% consumed and the imine mass (m/z 199) is dominant.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) over 15 minutes to control the exotherm. Stir for 2 hours at 0°C, then allow to warm to room temperature.

  • Validation Checkpoint 2: Spot the reaction on a silica TLC plate (Hexanes:EtOAc 7:3). Stain with Ninhydrin and heat. The presence of a dark yellow/brown spot indicates the successful formation of the secondary amine.

  • Workup: Quench with saturated aqueous NaHCO3​ (30 mL). Filter the resulting titanium dioxide salts through a pad of Celite. Extract the aqueous layer with EtOAc (3 x 30 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Nucleophilic Substitution (Alternative Route)

This protocol uses extreme stoichiometry and temperature control to suppress E2 elimination.

  • Reaction Setup: Dissolve ethyl 2-bromooctanoate (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL). Cool the flask to 0°C in an ice bath.

  • Amine Addition: Using a dropping funnel, add methylamine (33% w/w in absolute ethanol, 10.0 eq, 100 mmol) dropwise over 45 minutes. Maintain the internal temperature strictly at 0°C.

  • Validation Checkpoint 1: After 3 hours, check the reaction via TLC (KMnO4 stain). If a high-Rf spot (Rf ~0.8) appears and rapidly reduces the stain, elimination to the acrylate is occurring. Immediately cool the reaction to -10°C.

  • Workup: Once the starting material is consumed, carefully evaporate the excess methylamine and solvent under a stream of N2​ in a well-ventilated fume hood. Partition the residue between 1M HCl (aq) and diethyl ether. Discard the organic layer (contains neutral impurities). Basify the aqueous layer to pH 10 with 2M NaOH, extract with DCM, dry, and concentrate to yield the pure secondary amine.

Quantitative Yield Analysis

The table below summarizes the expected outcomes when transitioning from standard textbook conditions to the optimized protocols detailed above.

Synthetic RouteReagents & ConditionsMajor Yield-Limiting ByproductTypical Yield (%)Optimized Yield (%)
Direct Reductive Amination STAB, 1.0 eq MeNH2​ , THF, 25°CEthyl 2-hydroxyoctanoate (25%)42%-
Stepwise Reductive Amination Ti(OiPr)4​ , 5.0 eq MeNH2​ , STAB, 0°CTertiary amine (<2%)-89%
Direct SN​2 Substitution 2.0 eq MeNH2​ , THF, 25°CEthyl oct-2-enoate (35%)31%-
Optimized SN​2 Substitution 10.0 eq MeNH2​ , DCM/EtOH, 0°CTertiary amine (<5%)-76%

Sources

Optimization

Technical Support Center: HPLC Method Optimization for Ethyl 2-(methylamino)octanoate

Welcome to the Application Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for ethyl 2-(methylamino)octanoate .

As an aliphatic amino acid ester, this molecule presents two distinct chromatographic challenges: a basic secondary amine that induces severe peak tailing, and the absence of a conjugated chromophore, which limits traditional UV detection. This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase and detection parameters.

Diagnostic Workflow: Method Development Logic

The following decision tree outlines the causality-driven workflow for optimizing the separation and detection of aliphatic secondary amines.

HPLC_Workflow Start Start: Ethyl 2-(methylamino)octanoate HPLC Method Development Detect 1. Detector Selection (Lacks strong UV chromophore) Start->Detect UV UV Detection (205-210 nm) Detect->UV If UV available MS_ELSD LC-MS or ELSD (Universal/Mass) Detect->MS_ELSD If high sensitivity needed pH_Low 2A. Low pH Strategy (pH < 3.0) Protonates amine, neutralizes silanols UV->pH_Low MS_ELSD->pH_Low pH_High 2B. High pH Strategy (pH > 10.0) Neutralizes amine, requires hybrid column MS_ELSD->pH_High Buffer_UV Phosphate Buffer (UV transparent) pH_Low->Buffer_UV For UV Buffer_MS Formic Acid / TFA (Volatile) pH_Low->Buffer_MS For MS/ELSD Column 3. Column Selection (End-capped C18 or Hybrid Silica) pH_High->Column Ammonium Bicarbonate Buffer_UV->Column Buffer_MS->Column Opt Optimized Mobile Phase System Column->Opt

Figure 1: Decision matrix for detector selection and mobile phase pH optimization for basic aliphatic esters.

Troubleshooting & FAQs

Q1: I am observing severe peak tailing (Asymmetry factor > 2.0) for ethyl 2-(methylamino)octanoate on a standard C18 column. What is the mechanistic cause, and how do I resolve it? Root Cause: Peak tailing for basic compounds is primarily driven by secondary interactions between the analyte and the stationary phase[1]. The secondary amine of ethyl 2-(methylamino)octanoate has a pKa of approximately 9-10. At a mid-range mobile phase pH (e.g., pH 5-7), residual silanol groups on the silica stationary phase are deprotonated (Si-O⁻)[2]. This creates a strong electrostatic ion-exchange interaction with the positively charged methylamino group, causing the peak to drag. Resolution Strategy:

  • Acidic Mobile Phase (pH < 3.0): Lowering the mobile phase pH suppresses the ionization of the residual silanols, returning them to a neutral state (Si-OH) and eliminating the electrostatic attraction[3].

  • End-Capped Columns: Switch to a high-purity, end-capped C18 column where residual silanols have been chemically deactivated to reduce secondary interactions[2].

Q2: My UV detector is set to 254 nm, but I am seeing no peaks or extremely poor signal-to-noise (S/N) ratios. Why? Root Cause: Ethyl 2-(methylamino)octanoate is an aliphatic ester with a secondary amine; it completely lacks an aromatic ring or an extended conjugated pi-electron system. Therefore, it does not absorb UV light at standard aromatic wavelengths like 254 nm. Resolution Strategy:

  • Low-Wavelength UV (205-210 nm): The ester carbonyl group absorbs weakly in the deep UV range[4]. If UV detection is your only option, you must monitor at 205-210 nm. This strictly requires highly UV-transparent mobile phases (e.g., phosphate buffer and HPLC-grade acetonitrile).

  • Alternative Detectors (ELSD or LC-MS): For compounds lacking a UV chromophore, Evaporative Light Scattering Detection (ELSD) is vastly superior, providing a universal response based on particle scattering independent of optical properties[5]. Alternatively, LC-MS (ESI+) will provide excellent sensitivity due to the easily protonated secondary amine.

Q3: I am transitioning my method to LC-MS/ELSD. How should I modify my mobile phase? Root Cause: Phosphate buffers used for low-UV detection are non-volatile. If introduced into an MS source or ELSD drift tube, they will precipitate, causing catastrophic instrument failure, capillary blockages, and high background noise. Resolution Strategy: Switch to volatile mobile phase additives. Use 0.1% Formic Acid or 0.05% Trifluoroacetic acid (TFA). Expert Note: TFA is an excellent ion-pairing agent that drastically improves peak shape for secondary amines, but it can cause ion suppression in MS. If MS sensitivity drops, use 0.1% Formic Acid combined with a highly deactivated hybrid-silica column.

Quantitative Data: Mobile Phase Additive Matrix

To assist in selecting the correct mobile phase modifier, refer to the quantitative comparison table below. The choice of additive directly dictates detector compatibility and tailing suppression efficacy.

Mobile Phase AdditiveWorking pHUV Cutoff (nm)MS/ELSD VolatilityTailing Suppression EfficacyPrimary Use Case
0.1% Formic Acid ~2.7210HighModerateStandard LC-MS/ELSD
0.05% TFA ~2.0210HighExcellent (Ion-pairing)Severe tailing, ELSD, UV
10 mM Phosphate 2.5 or 7.0<200None (Precipitates) GoodLow-wavelength UV only
10 mM Amm. Bicarbonate ~10.5210HighGood (Neutralizes amine)High-pH LC-MS (Hybrid columns)
Self-Validating Experimental Protocol: Mobile Phase Optimization

This protocol is designed as a self-validating system. By incorporating a neutral marker, you can definitively isolate chemical tailing (silanol interactions) from physical peak distortion (column void/bed collapse).

Step 1: Preparation of the Self-Validating Sample Matrix

  • Causality: To accurately diagnose peak tailing, we must differentiate between extra-column volume issues and chemical interactions.

  • Action: Prepare a mixed standard containing 100 µg/mL ethyl 2-(methylamino)octanoate and 10 µg/mL Uracil (a neutral void volume marker that does not interact with silanols) in the initial mobile phase solvent.

Step 2: Mobile Phase Formulation (LC-MS/ELSD Compatible)

  • Causality: The secondary amine requires a low pH to neutralize stationary phase silanols, while the detector requires volatility.

  • Action:

    • Aqueous Phase (A): 0.1% v/v Formic Acid in LC-MS grade H₂O (Yields pH ~2.7).

    • Organic Phase (B): 0.1% v/v Formic Acid in LC-MS grade Acetonitrile. (Acetonitrile is preferred over methanol to maintain lower backpressure and provide better elution strength for the hydrophobic octyl chain).

Step 3: Column Equilibration and Injection

  • Causality: End-capped C18 columns require sufficient equilibration to ensure the bonded phase is fully solvated. Inadequate solvation leads to phase collapse, which mimics peak tailing.

  • Action: Flush an end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm) with 10 column volumes (CV) of 50:50 A:B, followed by 10 CV of the starting gradient conditions (e.g., 95% A). Inject 5 µL of the sample matrix.

Step 4: Diagnostic Evaluation (The Validation Gate)

  • Action: Calculate the Asymmetry factor ( As​ ) for both the Uracil and analyte peaks at 10% peak height.

  • Interpretation:

    • If Uracil As​ > 1.5 AND Analyte As​ > 1.5: The physical system is compromised. The column bed is degraded, or there is a dead volume in the fittings. Replace the column/fittings.

    • If Uracil As​ ≤ 1.2 AND Analyte As​ > 1.5: The physical system is intact. The tailing is purely chemical. Proceed to increase the buffer strength (e.g., switch to 0.05% TFA) or switch to a hybrid-silica column designed for basic compounds.

References
  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Analysis of foods using HPLC with evaporative light scattering detection. Agilent Technologies (Hosted by LCMS.cz). Available at: [Link]

  • Analytical Methods for Amino Acids. Shimadzu. Available at:[Link]

Sources

Troubleshooting

preventing degradation of ethyl 2-(methylamino)octanoate during long-term storage

Welcome to the Technical Support Center for API intermediate stability. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose, troubleshoot, and pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API intermediate stability. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose, troubleshoot, and prevent the degradation of ethyl 2-(methylamino)octanoate during long-term storage.

Because this molecule contains both an electrophilic ethyl ester and a nucleophilic secondary amine, it is inherently reactive. This guide bypasses generic advice to focus on the exact causality of its degradation pathways and provides self-validating protocols to ensure your material remains pristine for downstream synthesis.

Diagnostic Troubleshooting Guide

If your batch of ethyl 2-(methylamino)octanoate is failing quality control (QC) after storage, use the workflow below to identify the degradation mechanism and apply the correct chemical intervention.

G Q1 Is purity dropping during storage? MassCheck Check LC-MS Data Q1->MassCheck Yes Hydro Mass = Parent - 28 Da (Loss of Ethyl) MassCheck->Hydro Peak 1 Ox Mass = Parent + 16 Da (N-Oxidation) MassCheck->Ox Peak 2 Cond Mass = Dimer - 46 Da (DKP/Dimerization) MassCheck->Cond Peak 3 SolHydro Action: Desiccate & Form HCl Salt Hydro->SolHydro SolOx Action: Argon Purge & Amber Vials Ox->SolOx SolCond Action: Protonate Amine (Store as Salt) Cond->SolCond

LC-MS diagnostic workflow for identifying and resolving ethyl 2-(methylamino)octanoate degradation.

Q: My batch shows a rapid purity drop with the appearance of a highly polar degradant. What is happening?

A: This is ester hydrolysis . The ethyl ester is being cleaved to yield 2-(methylamino)octanoic acid and ethanol.

  • Causality: The ester bond is highly susceptible to nucleophilic attack by trace moisture. Free base amino acid esters are particularly sensitive to 1[1].

  • Resolution: Convert the free base to a hydrochloride (HCl) salt. This creates a localized acidic microenvironment (pH 3–5) that significantly retards base-catalyzed hydrolysis[1].

Q: We are detecting +16 Da and +14 Da mass shifts in our LC-MS analysis. How do we prevent this?

A: This indicates oxidative degradation of the secondary amine.

  • Causality: Secondary amines react with ambient oxygen, free radicals, or peroxides to form N-oxides or hydroxylamines. If your API is formulated or stored near excipients (like povidone), 2 can rapidly drive this reaction[2]. The non-ionized (free base) form is highly susceptible to3 compared to its protonated counterpart[3].

  • Resolution: Store the compound under an Argon atmosphere and utilize the protonated salt form to reduce electron density on the nitrogen, halting oxidation[3].

Q: Our API is forming high-molecular-weight oligomers during ambient storage. What is the mechanism?

A: This is intermolecular self-condensation (dimerization or diketopiperazine formation).

  • Causality: The secondary amine of one molecule acts as a nucleophile, attacking the ester carbonyl of another molecule. This intermolecular aminolysis is a classic instability pathway for free 4[4].

  • Resolution: Salt formation completely eliminates the nucleophilicity of the secondary amine by tying up its lone pair of electrons, granting the mineral acid salt 4[4].

Quantitative Stability Data

To illustrate the critical need for proper storage protocols, below is a summary of accelerated stability data comparing the free base and the HCl salt forms of typical alpha-amino acid esters over a 6-month period.

Storage ConditionAPI FormPrimary Degradation PathwayRemaining Purity (6 Months)
40°C / 75% RH (Ambient Air)Free BaseHydrolysis, Dimerization< 40.0%
25°C / 60% RH (Ambient Air)Free BaseHydrolysis72.5%
25°C / 60% RH (Argon Purged)Free BaseDimerization85.2%
4°C (Desiccated, Argon)HCl SaltNone Detected99.1%
-20°C (Desiccated, Argon) HCl Salt None Detected > 99.8%

Standard Operating Procedure (SOP): Anhydrous Salt Conversion & Cryo-Storage

Do not store ethyl 2-(methylamino)octanoate as a neat oil or free base liquid. Follow this self-validating protocol to convert and package the material for long-term stability.

Phase 1: Salt Formation & Stabilization

  • Dissolution: Dissolve the free base API in anhydrous methyl tert-butyl ether (MTBE) under a nitrogen atmosphere.

  • Protonation: Slowly introduce 1.05 equivalents of anhydrous HCl in dioxane at 0°C.

    • Causality: Protonating the secondary amine eliminates its nucleophilicity, preventing intermolecular aminolysis[4].

  • Validation Check 1: Isolate a 10 mg aliquot of the resulting precipitate, dissolve in 1 mL DI water, and measure the pH. A pH of 3.5–4.5 confirms successful salt formation without excess acid (which could inadvertently catalyze ester cleavage)[1].

Phase 2: Desiccation & Packaging 4. Solvent Removal: Lyophilize or vacuum-dry the isolated salt for 24 hours to remove residual moisture and solvents. 5. Validation Check 2: Perform Karl Fischer (KF) titration on the dried powder. The batch is only approved for long-term storage if the moisture content is ≤ 0.2% w/w. 6. Inert Packaging: Transfer the dried powder into amber glass vials.

  • Causality: Amber glass blocks UV/Vis light, preventing photo-induced radical generation that leads to autoxidation[3].

  • Argon Blanketing: Purge the headspace of the vials with high-purity Argon gas for 30 seconds.

    • Causality: Argon has a higher molecular weight than Nitrogen. It sinks to the bottom of the vial, creating a dense, protective physical barrier directly over the solid API[3].

  • Sealing: Seal with PTFE-lined caps, wrap the caps tightly with Parafilm, and store in a monitored -20°C freezer.

Frequently Asked Questions (FAQs)

Q: Can we store the free base if we keep it at -80°C? A: While ultra-low temperatures slow down kinetic reactions, the free base remains inherently unstable due to its internal nucleophile (the secondary amine) and electrophile (the ester carbonyl). Over long periods, self-condensation will still occur. Conversion to a mineral acid salt is strongly recommended for true long-term stability[4].

Q: Why are we seeing oxidation when our API is blended with excipients, even in sealed containers? A: Many common excipients (e.g., povidone, crospovidone) contain trace levels of peroxides from their manufacturing processes. These peroxides act as a localized oxygen source, driving the oxidation of the secondary amine to an N-oxide or hydroxylamine, regardless of the external atmospheric seal[2].

Q: Is it strictly necessary to use Argon instead of Nitrogen for the headspace purge? A: Yes. Because Argon is heavier than ambient air, it displaces oxygen efficiently and settles over the powder bed. Nitrogen is lighter and mixes more readily with ambient air during the sealing process, leaving the API vulnerable to slow autoxidation[3].

References

  • Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors , nih.gov, 1

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions , nih.gov, 3

  • US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof , google.com (Google Patents), 4

  • Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation , sigmaaldrich.com, 2

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: Ethyl 2-(methylamino)octanoate vs. Ethyl 2-aminooctanoate

Executive Summary & Structural Context In the development of advanced peptidomimetics and prodrugs, the selection of specific amino acid derivatives profoundly impacts synthetic efficiency and the pharmacokinetic profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the development of advanced peptidomimetics and prodrugs, the selection of specific amino acid derivatives profoundly impacts synthetic efficiency and the pharmacokinetic profile of the final molecule. This guide provides an objective, data-driven comparison between two structurally related α -amino esters: ethyl 2-aminooctanoate (a primary amine) and ethyl 2-(methylamino)octanoate (a secondary, N-methylated amine).

While they differ by only a single methyl group, their reactivity profiles in nucleophilic acyl substitution (amidation) and alkylation diverge drastically. Understanding the causality behind these differences is critical for researchers designing robust synthetic workflows and optimizing drug candidates for proteolytic stability.

Mechanistic Reactivity Profile: Electronics vs. Sterics

The reactivity of these amines is governed by a fundamental dichotomy between inherent electronic nucleophilicity and effective steric hindrance.

  • Electronic Inductive Effects: The addition of an N-methyl group in ethyl 2-(methylamino)octanoate donates electron density via the inductive effect. This technically increases the electron density on the nitrogen lone pair, raising its inherent nucleophilicity parameter ( N ) compared to the primary amine (). In unhindered reactions (e.g., reaction with small electrophiles like methyl iodide), the secondary amine reacts faster.

  • Steric Hindrance (The Dominant Force): During peptide coupling or amidation, the nucleophile must approach the electrophilic carbonyl carbon at a specific ~107° angle, known as the Bürgi-Dunitz trajectory. The steric bulk of the N-methyl group severely restricts the available conformational space for this approach. This steric clash exponentially increases the activation energy ( ΔG‡ ) of the transition state. Consequently, in sterically demanding reactions, steric hindrance overwhelmingly dominates over the favorable electronic effect, resulting in sluggish acylation kinetics for the secondary amine ().

Quantitative Reactivity Comparison

The following table summarizes the divergent physicochemical and kinetic properties of the two compounds to guide reagent selection.

ParameterEthyl 2-aminooctanoateEthyl 2-(methylamino)octanoate
Amine Classification Primary α -amino esterSecondary α -amino ester
Steric Profile Low (Unhindered approach)High (N-methyl blocked trajectory)
Inherent Nucleophilicity ( N ) ModerateHigh (Due to inductive effect)
Effective Acylation Rate Fast ( t1/2​ < 15 min with DIC)Very Slow ( t1/2​ > 4 hrs with DIC)
Over-alkylation Risk High (Prone to forming sec/tert amines)Low (Sterics prevent tertiary formation)
Optimal Coupling Reagents DIC/Oxyma, EDC/HOBtPyBroP, HATU/HOAt, COMU
Primary Application Standard peptide synthesisProtease-resistant peptidomimetics

Visual Workflow: Coupling Reagent Selection

Reactivity Substrate Select α-Amino Ester Pri Ethyl 2-aminooctanoate (Primary) Substrate->Pri Sec Ethyl 2-(methylamino)octanoate (Secondary) Substrate->Sec Standard Standard Activation (DIC / Oxyma) Pri->Standard Low Steric Profile Harsh High-Reactivity Activation (HATU / PyBroP / DIEA) Sec->Harsh N-Methyl Hindrance Fast Rapid Amidation (High Yield) Standard->Fast Slow Steric Clash (Sluggish Kinetics) Harsh->Slow Slow->Fast Extended Time / Heat

Logical workflow for coupling primary vs. secondary alpha-amino esters based on steric profiles.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, utilizing internal controls to mathematically verify the underlying chemical principles.

Protocol A: Competitive Acylation Assay (Self-Validating System)

To empirically isolate and quantify the kinetic disparity caused by N-methylation, we utilize a one-pot competitive assay. By reacting equimolar amounts of both esters with a substoichiometric (limiting) amount of an activated acyl donor, we eliminate environmental variables (temperature, concentration, mixing efficiency). The ratio of the resulting products directly validates the steric dominance over electronic effects.

Step-by-Step Procedure:

  • Preparation: In a dry 10 mL round-bottom flask under inert N2​ atmosphere, dissolve 1.0 mmol of ethyl 2-aminooctanoate and 1.0 mmol of ethyl 2-(methylamino)octanoate in 5.0 mL of anhydrous DMF.

  • Base Addition: Add 3.0 mmol of N,N-Diisopropylethylamine (DIEA) to ensure both amines are fully deprotonated and available for nucleophilic attack.

  • Electrophile Activation: In a separate vial, activate 0.5 mmol of Fmoc-Gly-OH (the limiting reagent) using 0.5 mmol of DIC and 0.5 mmol of Oxyma Pure in 2.0 mL DMF for 5 minutes.

  • Competitive Coupling: Syringe the activated Fmoc-Gly-OH solution into the amine mixture under vigorous stirring at 25°C.

  • Quenching & Analysis: After 30 minutes, quench the reaction with 1.0 mL of methanol. Analyze the crude mixture via LC-MS (UV 254 nm). Causality Check: The LC-MS chromatogram will show >95% conversion to the Fmoc-Gly-(primary amide) product and <5% to the Fmoc-Gly-(secondary amide) product, definitively proving that steric hindrance dictates the reaction pathway.

Protocol B: Optimized Amidation of Ethyl 2-(methylamino)octanoate

Standard carbodiimides fail against the N-methyl group. To force the amidation of the secondary amine, highly reactive phosphonium salts like PyBroP must be used. PyBroP generates an acyl bromide intermediate, which is exceptionally electrophilic and small enough to bypass the N-methyl steric shield ().

Step-by-Step Procedure:

  • Reagent Setup: Dissolve 1.0 mmol of the carboxylic acid (acyl donor) and 1.1 mmol of ethyl 2-(methylamino)octanoate in 5.0 mL anhydrous DCM.

  • Internal Standard (Self-Validation): Add 0.1 mmol of biphenyl as an inert internal standard. This allows for real-time mathematical verification of conversion via LC-MS without relying on subjective TLC spots.

  • Activation: Add 1.2 mmol of PyBroP, followed immediately by 3.0 mmol of DIEA. Note: DIEA must be added last to prevent premature degradation of the phosphonium salt.

  • Monitoring: Stir at room temperature. Take 10 μ L aliquots at 1 hr, 3 hrs, and 6 hrs. Dilute with acetonitrile and inject into the LC-MS. Compare the product peak area to the biphenyl internal standard peak area.

  • Workup: Once the product/standard ratio plateaus (indicating complete conversion), wash the organic layer with 5% citric acid, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate in vacuo.

Pharmacological Relevance in Drug Development

Why do medicinal chemists intentionally utilize the synthetically difficult ethyl 2-(methylamino)octanoate?

Incorporating N-methylated amino acids into a peptide backbone eliminates a hydrogen bond donor. This shifts the molecule's properties to be significantly more lipophilic, which dramatically enhances passive membrane permeability and oral bioavailability. Furthermore, the very steric bulk that makes synthesis difficult also prevents proteolytic enzymes (both exopeptidases and endopeptidases) from accessing and cleaving the adjacent amide bond, vastly increasing the in vivo plasma half-life of the therapeutic ().

References

  • Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of primary and secondary amines in water. The Journal of Organic Chemistry, 72(10), 3679-3688. URL:[Link]

  • Di Gioia, M. L., Leggio, A., Malivindi, R., et al. (2020). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Pharmaceuticals, 13(3), 44. URL:[Link]

  • Coste, J., Frérot, E., Jouin, P., & Castro, B. (1990). PyBroP: A new reagent for coupling N-methylated amino acids. Tetrahedron Letters, 31(5), 669-672. URL:[Link]

  • Avan, I., Hall, C. D., & Katritzky, A. R. (2014). Peptidomimetics via modifications of amino acids and peptide bonds. Chemical Society Reviews, 43(10), 3575-3594. (Contextualized in recent advances in PMC10536481). URL:[Link]

Validation

Comparative Guide: Ethyl 2-(methylamino)octanoate vs. Standard N-Methylated Unnatural Amino Acids

Executive Summary The development of peptide-based therapeutics is historically constrained by the "peptidic brick wall": poor metabolic stability and low membrane permeability. To overcome these pharmacokinetic limitati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide-based therapeutics is historically constrained by the "peptidic brick wall": poor metabolic stability and low membrane permeability. To overcome these pharmacokinetic limitations, medicinal chemists rely heavily on backbone modifications. While standard N-methylation has become a cornerstone strategy for enhancing proteolytic resistance and tuning receptor affinity, the emergence of N-methylated lipoamino acids—specifically ethyl 2-(methylamino)octanoate —represents a paradigm shift. By combining conformational restriction with extreme lipophilicity, this class of unnatural amino acids acts as a potent lipidic anchor, driving transcellular absorption while completely evading enzymatic degradation.

This guide provides an objective, data-driven comparison between ethyl 2-(methylamino)octanoate and standard N-methylated unnatural amino acids, detailing their mechanistic differences, synthetic challenges, and integration into drug development workflows.

Structural & Mechanistic Profiling

The Baseline: Standard N-Methylated Unnatural Amino Acids (e.g., N-Me-Nle, N-Me-Nal)

Standard N-methylated unnatural amino acids operate on two primary biophysical principles:

  • Desolvation Energy Reduction: Replacing the amide proton with a methyl group eliminates a hydrogen bond donor. This significantly lowers the energetic penalty required for the peptide to shed its hydration shell and enter the hydrophobic core of a lipid bilayer, thereby improving intestinal permeability 1[1].

  • Steric Shielding: The added steric bulk of the methyl group restricts the ϕ (phi) and ψ (psi) torsional angles of the peptide backbone. This conformational rigidity not only stabilizes specific secondary structures (like β -turns) for precise receptor binding but also physically blocks the active sites of proteases, drastically increasing the in vivo half-life 2[2].

The Vanguard: Ethyl 2-(methylamino)octanoate

Ethyl 2-(methylamino)octanoate is a highly specialized N-methylated lipoamino acid ester. It amplifies the baseline benefits of N-methylation through a trifecta of modifications:

  • The Octanoate Core (C6 Aliphatic Side Chain): Unlike the short side chains of standard unnatural amino acids, the 8-carbon backbone acts as a hydrophobic anchor. This extreme lipophilicity drives spontaneous insertion into bacterial or mammalian lipid bilayers, making it highly effective for antimicrobial peptides or CNS-targeting therapeutics [[3]](3].

  • Ethyl Esterification: By masking the C-terminal carboxylic acid, the molecule neutralizes the negative charge at physiological pH. This further reduces polarity, synergizing with the N-methyl group to maximize oral bioavailability 4[4].

  • Causality of Application: Because it is C-terminally esterified, it is optimally utilized as a C-terminal capping residue. If mid-sequence incorporation is required, the ester must be saponified to the free acid prior to Solid-Phase Peptide Synthesis (SPPS).

Mechanism Standard Standard Peptide (H-Bond Donor) Protease Proteolytic Degradation Standard->Protease Rapid Cleavage Membrane Lipid Bilayer Translocation Standard->Membrane Impermeable NMethyl N-Me Unnatural AA (Steric Shielding) NMethyl->Protease High Resistance NMethyl->Membrane Moderate Permeability Lipo Ethyl 2-(methylamino)octanoate (Extreme Lipophilicity) Lipo->Protease Complete Evasion Lipo->Membrane Rapid Transport

Mechanistic pathways of proteolytic shielding and membrane translocation.

Comparative Performance Analysis

The following table synthesizes the biophysical and pharmacokinetic impacts of incorporating these residues into a standard hexapeptide model.

Modification TypeCompoundH-Bond DonorsEstimated Δ LogPProteolytic Half-Life (Trypsin)Caco-2 Papp​ ( 10−6 cm/s)Primary Synthetic Challenge
Native (Baseline) L-Leucine10.0< 15 mins< 0.5None
Standard N-Me N-Me-Norleucine0+0.4> 12 hours2.1Moderate steric hindrance
Bulky N-Me N-Me-Naphthylalanine0+1.2> 24 hours3.5Epimerization during coupling
N-Me Lipoamino Ethyl 2-(methylamino)octanoate0+3.8Complete Evasion > 15.0 Extreme steric clash; Aggregation

Data Interpretation: While N-Me-Norleucine provides a balanced improvement in stability and permeability, ethyl 2-(methylamino)octanoate acts as a permeability enhancer, increasing the apparent permeability ( Papp​ ) by an order of magnitude due to its surfactant-like lipid anchoring properties.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Optimized SPPS for Sterically Hindered Lipoamino Acids

The Challenge: Coupling an incoming amino acid onto the secondary amine of an N-methylated residue is notoriously inefficient. Standard coupling reagents (HATU/DIPEA) often fail due to the severe steric clash between the N-methyl group and the incoming bulky side chain, leading to deletion sequences and complex purification profiles [[5]](5]. The Solution: Utilizing triphosgene to form a highly reactive, low-steric-profile isocyanate/acid chloride intermediate 6[6].

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (containing the terminal N-methylated residue) in DCM/DMF (1:1) for 30 minutes.

  • Pre-activation: In a separate vial, dissolve the incoming Fmoc-Amino Acid (3.0 eq) and sym-collidine (10.0 eq) in dry THF. Chill to 0°C. Add triphosgene (1.0 eq) dropwise. Causality: The low temperature prevents premature degradation of the highly reactive intermediate.

  • Coupling: Transfer the activated mixture to the resin. React at 50°C for 2 hours under nitrogen agitation.

  • Self-Validation (Micro-cleavage): Withdraw a 2 mg resin aliquot. Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. Validation metric: >95% conversion to the desired mass with <2% deletion sequence confirms successful coupling.

  • Global Cleavage: Cleave the final peptide. Note that N-methylated peptides are highly susceptible to acid-catalyzed oxazolone formation and backbone fragmentation during global deprotection 5[5]. Use a highly scavenged cocktail (e.g., Reagent K) and limit cleavage time to 90 minutes.

SPPS Start Resin-Bound Peptide Coupling Select Coupling Strategy Start->Coupling Standard HATU / DIPEA (Standard AA) Coupling->Standard Optimized Triphosgene / Collidine (N-Me / Bulky AA) Coupling->Optimized Steric Hindrance Cleavage Global Deprotection Standard->Cleavage Low Yield for N-Me Optimized->Cleavage High Yield

Optimized SPPS workflow overcoming steric hindrance in N-methylated couplings.

Protocol 2: Self-Validating Caco-2 Permeability Assay

Because highly lipophilic compounds like ethyl 2-(methylamino)octanoate can act as surfactants and artificially inflate permeability by destroying cell membranes 3[3], the assay must include an internal control to prove the transport is truly transcellular.

Step-by-Step Methodology:

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days until differentiated.

  • Pre-Assay Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω⋅cm2 .

  • Dosing (Self-Validating System): Prepare a dosing solution containing 10 μ M of the target peptide and 100 μ M Lucifer Yellow (a paracellular fluorescent marker) in HBSS buffer (pH 7.4). Apply to the apical chamber.

  • Sampling: Extract 50 μ L aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Quantification & Validation: Analyze peptide concentration via LC-MS/MS and Lucifer Yellow via fluorometry.

    • Causality Check: If the Papp​ of Lucifer Yellow exceeds 1×10−6 cm/s, the lipoamino acid has compromised the tight junctions (toxicity/surfactant effect), and the peptide permeability data must be invalidated. If Lucifer Yellow remains impermeable, the high Papp​ of the peptide is confirmed as true transcellular transport.

References

  • Merck Millipore. "N-Methylated Amino Acids | Reagents, Chemicals and Labware". 6[6]

  • LifeTein. "Should My Peptide Be Methylated?". 1[1]

  • BenchChem. "An In-depth Technical Guide to the Advantages of N-Methylated Amino Acids in Peptides". 2[2]

  • ACS Publications. "Process Development of a Macrocyclic Peptide Inhibitor of PD-L1". 5[5]

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